Cinobufagin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[(1R,2S,4R,5R,6R,7R,10S,11S,14S,16R)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULJPGYOQQXTK-OLRINKBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@]2(CC[C@H]3[C@H]([C@@]24[C@@H]1O4)CC[C@H]5[C@@]3(CC[C@@H](C5)O)C)C)C6=COC(=O)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026953 | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-37-1 | |
| Record name | Cinobufagin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinobufagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinobufagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinobufagin venom toad | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINOBUFAGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9PSN4R8IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Research Context and Significance of Cinobufagin
Historical and Contemporary Academic Interest in Cinobufagin
Historically, toad venom, the source of this compound, has been documented in traditional Chinese medicine for over a thousand years, noted for properties including cardiotonic, anti-inflammatory, and analgesic effects. nih.govplos.org this compound itself was first isolated in 1932. nih.gov This long history of use has fueled contemporary academic interest, leading to numerous studies aimed at understanding its molecular mechanisms and validating its traditional applications through modern scientific methods. nih.gov
Contemporary research on this compound is extensive, with a particular focus on its potential in cancer treatment. nih.govmdpi.comresearchgate.net Researchers are actively investigating its effects on various cancer cell lines and in animal models. mdpi.comfrontiersin.orgfrontiersin.org Beyond oncology, academic interest also extends to its immunomodulatory, antiviral, antifibrotic, and analgesic properties. nih.govmdpi.comfrontiersin.org The compound's ability to interact with key cellular pathways, such as the Na+/K+-ATPase pump, is a central theme in understanding its pharmacological actions. mdpi.comnih.gov
Broad Spectrum of Pharmacological Research Areas
This compound is being investigated across a broad spectrum of pharmacological areas, reflecting its diverse biological activities. The most prominent area of research is its potential as an anticancer agent. nih.govmdpi.comresearchgate.net Studies explore its effects on various cancer types, including liver cancer, osteosarcoma, melanoma, colorectal cancer, lung cancer, gastric cancer, breast cancer, and cholangiocarcinoma. nih.govmdpi.comfrontiersin.orgnih.govamegroups.orgnih.gov
Beyond cancer, this compound research encompasses:
Immunomodulation: Studies have shown that this compound can modulate immune responses, including influencing cytokine production and activating caspase-1. plos.org It has also been shown to upregulate antimicrobial peptides. plos.org
Antiviral Activity: Research indicates potential antiviral effects, including activity against coronaviruses such as MERS-CoV and SARS-CoV-2. mdpi.com
Antifibrotic Effects: Investigations have explored its role in conditions like pulmonary fibrosis, demonstrating its ability to attenuate inflammation and inhibit fibroblast activation. frontiersin.org
Analgesic Properties: this compound has shown potential to increase pain thresholds, possibly through mechanisms involving opioid receptors. wikipedia.org
Cardiovascular Effects: Historically used as a cardiotonic, research continues to investigate its effects on cardiac function, including its influence on L-type Ca2+ channels in ventricular myocytes. wikipedia.orgnih.gov
Detailed research findings highlight this compound's impact on fundamental cellular processes. In cancer research, key findings include its ability to induce apoptosis, inhibit cell proliferation, migration, and invasion, and influence cell cycle arrest. mdpi.comresearchgate.netfrontiersin.orgnih.gov
Selected In Vitro Anticancer Research Findings for this compound
| Cancer Cell Line(s) | Observed Effects | Reference |
| Glioblastoma (U87MG-EGFR) | Inhibited proliferation, induced apoptosis, blocked EGFR signaling. frontiersin.org | frontiersin.org |
| Liver Cancer (Huh-7, HepG2) | Inhibited proliferation, induced G2/M phase arrest, induced apoptosis via p53 upregulation and Akt/ERK downregulation. nih.gov | nih.gov |
| Osteosarcoma (U2OS, MG63, SaOS-2) | Inhibited proliferation, induced G2/M arrest and apoptosis. nih.gov | nih.gov |
| Melanoma (OCM1) | Potent antitumor activity, induced G1 arrest and apoptosis. frontiersin.orgmedchemexpress.com | frontiersin.orgmedchemexpress.com |
| Colorectal Cancer (HCT116, RKO, SW480) | Inhibited proliferation, migration, invasion; promoted apoptosis; suppressed STAT3 phosphorylation. nih.gov | nih.gov |
| Non-Small Cell Lung Cancer (A549, H1299) | Reduced cell viability, induced apoptosis, inhibited proliferation, migration, invasion; blocked STAT3 signaling. mdpi.comjcancer.orgoncotarget.comrsc.org | mdpi.comjcancer.orgoncotarget.comrsc.org |
| Cholangiocarcinoma (QBC939, RBE) | Suppressed proliferation, induced apoptosis, inactivated Notch signaling pathways. amegroups.orgnih.gov | amegroups.orgnih.gov |
| Oral Squamous Cell Carcinoma (CAL-27) | Downregulated ANO1 expression, inhibited proliferation and migration, induced caspase-3 activation. mdpi.com | mdpi.com |
| Gastric Cancer (SGC-7901) | Inhibited proliferation, induced caspase-mediated apoptosis. nih.gov | nih.gov |
| Breast Cancer (MCF-7) | Inhibited growth in a time- and dose-dependent manner. nih.gov | nih.gov |
Mechanistic studies have identified various pathways influenced by this compound. These include the inhibition of the GSK-3β/NF-κB pathway in osteosarcoma cells, suppression of the IL-6-OPN-STAT3 pathway, and activation of the ROS/JNK/p-38 axis. nih.gov In glioblastoma and other EGFR-expressing cancers, this compound has been shown to block EGFR phosphorylation and its downstream signaling, leading to apoptosis. frontiersin.org It can also affect the STAT3 and Notch pathways to suppress tumor cell growth. frontiersin.orgamegroups.orgnih.govnih.gov Furthermore, research suggests this compound can disrupt lipid rafts by inhibiting caveolin-1 (B1176169) expression, contributing to apoptosis in non-small cell lung cancer cells. archivesofmedicalscience.com
In the context of antiviral research, studies have provided IC50 values demonstrating this compound's inhibitory activity against specific viruses. mdpi.com
In Vitro Antiviral Activity of this compound Against Coronaviruses
| Virus | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| MERS-CoV | Vero E6 | 0.017 | 564.7 | mdpi.com |
| MERS-CoV | Calu-3 | 0.616 | >81.1 | mdpi.com |
| SARS-CoV | Vero E6 | 0.019 | 526.3 | mdpi.com |
| SARS-CoV-2 | Vero E6 | 0.019 | 526.3 | mdpi.com |
These findings underscore the complexity of this compound's interactions at the cellular and molecular levels, highlighting its potential across a range of therapeutic applications currently under investigation.
Mechanistic Investigations of Cinobufagin S Biological Activities
Cellular and Subcellular Modulations by Cinobufagin
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govoncotarget.comkarger.comfrontiersin.org This modulation of cellular fate is often accompanied by changes in cell cycle progression, with this compound reported to induce cell cycle arrest at different phases, such as G0/G1, G2/M, or S phase, depending on the cell line. nih.govoncotarget.comfrontiersin.orgjst.go.jp Beyond cell cycle effects, this compound's impact extends to the subcellular realm, significantly affecting key organelles like mitochondria and modulating the expression and activity of various proteins involved in cell survival and death. oncotarget.comkarger.comfrontiersin.org
Apoptosis Induction Mechanisms
This compound-induced apoptosis is a multifaceted process that can involve the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, ultimately converging on the activation of caspase cascades. nih.govnih.gov
The mitochondrial apoptotic pathway, also known as the intrinsic pathway, is a major route through which this compound induces apoptosis in various cancer cells. nih.govnih.govoncotarget.comkarger.comfrontiersin.orgnih.govnih.gov This pathway is characterized by the disruption of mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. oncotarget.comkarger.comnih.gov this compound treatment has been consistently shown to decrease ΔΨm in cancer cells, facilitating the release of cytochrome c. oncotarget.comkarger.comnih.govfrontiersin.org Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, a protein complex that activates downstream caspases. karger.comnih.gov
While the mitochondrial pathway appears to be a primary mechanism, some studies also suggest the involvement of the death receptor pathway (extrinsic pathway) in this compound-induced apoptosis. nih.govnih.gov This pathway is initiated by the binding of external ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases, such as caspase-8 and caspase-10. nih.gov Research indicates that this compound can upregulate the expression of Fas, a death receptor, and subsequently activate caspase-8 and caspase-10 in certain cancer cells. nih.gov This activation can directly trigger the caspase cascade or cross-talk with the mitochondrial pathway through the cleavage of Bid. nih.gov
A hallmark of apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound has been shown to activate initiator caspases, particularly caspase-9 (involved in the mitochondrial pathway) and caspase-8 (involved in the death receptor pathway), which in turn cleave and activate effector caspases, such as caspase-3. karger.comfrontiersin.orgnih.govresearchgate.netselleckchem.com Activated caspase-3 is a key executioner caspase responsible for cleaving various cellular substrates, leading to the morphological and biochemical changes associated with apoptosis, including DNA fragmentation and chromatin condensation. oncotarget.comkarger.comfrontiersin.orgnih.gov Inhibition of caspase-3 and caspase-9 has been shown to attenuate this compound-induced apoptosis, highlighting their crucial roles in this process. karger.comnih.gov
Here is a table summarizing the effects of this compound on Caspase Activation in different cell lines:
| Cell Line | Caspase-3 Activation | Caspase-8 Activation | Caspase-9 Activation | Reference |
| Non-small cell lung cancer | Increased Cleaved | Not specified | Increased | oncotarget.com |
| Osteosarcoma (U2OS, 143B) | Increased Cleaved | Not specified | Increased Cleaved | karger.com |
| Malignant melanoma (A375) | Increased Cleaved | Not specified | Increased Cleaved | frontiersin.org |
| Hepatocellular carcinoma (HepG2) | Activated | Activated | Activated | nih.gov |
| Nasopharyngeal carcinoma (HK-1) | Increased Cleaved | Not specified | Increased Cleaved | nih.gov |
| Esophageal squamous cell carcinoma | Upregulation of cleaved | Not specified | Not specified | jst.go.jp |
| Breast cancer (MCF-7) | Activated | Not specified | Not specified | researchgate.net |
| Multiple myeloma (U266) | Activation | Not specified | Not specified | researchgate.net |
| Uveal melanoma (OCM1) | Upregulated Cleaved | Not specified | Upregulated Cleaved | frontiersin.org |
| Colorectal cancer | Activated | Activated | Activated | researchgate.net |
This compound significantly modulates the expression levels of proteins belonging to the Bcl-2 family, which are key regulators of the mitochondrial apoptotic pathway. nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govnih.govfrontiersin.orgresearchgate.net These proteins are categorized as either pro-apoptotic (e.g., Bax, Bad, Puma, Noxa) or anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1). nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govfrontiersin.org this compound treatment typically leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.govoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govnih.govfrontiersin.orgresearchgate.net This shift in the balance between pro- and anti-apoptotic Bcl-2 family members, particularly the increase in the Bax/Bcl-2 ratio, is critical for disrupting mitochondrial membrane potential and initiating the release of cytochrome c. karger.comnih.govfrontiersin.org Additionally, this compound has been shown to upregulate the expression of other pro-apoptotic proteins like Puma and Noxa in certain cancer cells, further contributing to apoptosis induction. jst.go.jponcotarget.com
Here is a table illustrating the modulation of Bcl-2 Family Proteins by this compound:
| Cell Line | Bax Expression | Bcl-2 Expression | Bcl-xL Expression | Mcl-1 Expression | Puma Expression | Noxa Expression | Reference |
| Non-small cell lung cancer | Increased | Decreased | Decreased | Decreased | Not specified | Not specified | oncotarget.com |
| Osteosarcoma (U2OS, 143B) | Increased | Decreased | Not specified | Not specified | Not specified | Not specified | karger.com |
| Malignant melanoma (A375) | Increased | Decreased | Not specified | Not specified | Increased | Not specified | frontiersin.org |
| Hepatocellular carcinoma (HepG2) | Upregulated | Downregulated | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Nasopharyngeal carcinoma (HK-1) | Upregulated | Downregulated | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Esophageal squamous cell carcinoma | Increased | Decreased | Not specified | Not specified | Upregulated | Upregulated | jst.go.jp |
| Breast cancer (MCF-7) | Increased | Decreased | Not specified | Not specified | Not specified | Not specified | researchgate.net |
| Uveal melanoma (OCM1) | Increased | Decreased | Decreased | Not specified | Not specified | Not specified | frontiersin.org |
Reactive Oxygen Species (ROS) play a significant role in this compound-induced apoptosis. researchgate.netoncotarget.comkarger.comfrontiersin.orgjst.go.jpnih.govresearchgate.netmdpi.comspandidos-publications.comnih.govfrontiersin.org this compound treatment leads to a significant increase in intracellular ROS levels in various cancer cell lines. oncotarget.comkarger.comjst.go.jpnih.govresearchgate.netmdpi.comnih.govfrontiersin.org This excessive generation of ROS can induce oxidative stress, which damages cellular components, including mitochondria, and contributes to the disruption of mitochondrial membrane potential. karger.comnih.govfrontiersin.org The increase in ROS levels is considered an early event in this compound-induced apoptosis, and scavenging ROS with antioxidants has been shown to attenuate the apoptotic effects of this compound. oncotarget.comkarger.comnih.govresearchgate.netmdpi.comnih.gov This indicates that oxidative stress is a key mediator in the mechanism of action of this compound in inducing cancer cell death. researchgate.netmdpi.comnih.gov
Here is a table summarizing the effect of this compound on ROS levels:
| Cell Line | Effect on Intracellular ROS Levels | Effect of ROS Scavengers on Apoptosis | Reference |
| Non-small cell lung cancer | Increased | Markedly blocked apoptosis | oncotarget.com |
| Osteosarcoma (U2OS, 143B) | Significantly Increased | Decreased apoptosis | karger.comnih.gov |
| Hepatocellular carcinoma (HepG2) | Induced | Not specified | karger.com |
| Malignant melanoma (A375) | Induced | Not specified | karger.com |
| Nasopharyngeal carcinoma (HK-1) | Increased | Not specified | nih.gov |
| Esophageal squamous cell carcinoma | Not specified | Not specified | jst.go.jp |
| Multiple myeloma (U266) | Increased from mitochondria | Significantly prevented apoptosis | researchgate.net |
| Uveal melanoma (OCM1) | Increased | Not specified | frontiersin.org |
| Colorectal cancer | Increased | Not specified | nih.gov |
| Gastric cancer (SGC-7901) | Involved | Not specified | spandidos-publications.com |
DNA Damage Induction
This compound has been shown to induce DNA damage in cancer cells. Studies indicate that sublethal doses of this compound lead to a rapid and cancer-specific increase in cellular reactive oxygen species (ROS). researcher.lifenih.gov This ROS overload results in oxidative DNA damage and replication stress, subsequently activating a strong DNA damage response (DDR) signaling pathway. researcher.lifenih.gov The activation of the ATM/ATR signaling pathway is reported to occur when intracellular DNA is damaged. nih.govspandidos-publications.com this compound has been shown to increase the levels of ATM and Chk2, which are involved in the DNA damage response. nih.govspandidos-publications.comselleckchem.comselleck.co.jp This DDR signaling plays a crucial role in the subsequent cellular responses, including cell cycle arrest and apoptosis. researcher.lifenih.gov Furthermore, research suggests this compound can trigger DNA damage by promoting the proteasome-dependent degradation of thymidylate synthase (TYMS), an enzyme critical for DNA synthesis. nih.gov
Cell Cycle Arrest Induction
This compound is known to induce cell cycle arrest in various cancer cell lines, preventing uncontrolled cell division. This arrest can occur at specific phases of the cell cycle.
Specific Cell Cycle Phase Arrest (e.g., G0/G1, G2/M, S phase)
This compound's effect on cell cycle arrest varies depending on the cell type. Studies have reported this compound inducing cell cycle arrest at the G2/M phase in several cancer cell lines, including esophageal squamous cell carcinoma, malignant melanoma, and hepatocellular carcinoma cells. nih.govselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.org This G2/M arrest is a critical checkpoint that prevents cells with damaged DNA from entering mitosis.
In contrast, some studies have observed this compound inducing G0/G1 phase arrest in certain cancer cells, such as MCF-7 breast cancer cells. jst.go.jpsci-hub.senih.gov The G0/G1 phase is an initial checkpoint before DNA replication.
Furthermore, this compound has been shown to induce S phase arrest in nasopharyngeal carcinoma cells and hepatocellular carcinoma cells. sci-hub.senih.govfrontiersin.orgresearchgate.netsci-hub.seresearchgate.net The S phase is when DNA replication occurs, and arrest at this stage can prevent the proliferation of cells with damaged or incomplete DNA.
The specific phase of cell cycle arrest induced by this compound appears to be cell line-dependent. jst.go.jpnih.gov
Cell Cycle Regulator Modulation (e.g., CDK1, CDK2, Cyclin B1, Cyclin E, CDC25C, p21, Wee1)
The induction of cell cycle arrest by this compound is mediated through the modulation of key cell cycle regulatory proteins.
In the case of G2/M arrest, this compound has been shown to downregulate the expression levels of Cyclin B1 and CDK1. nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se The Cyclin B1/CDK1 complex is crucial for the G2 to M phase transition. nih.govselleckchem.comjst.go.jpspandidos-publications.comsci-hub.sespandidos-publications.com this compound also upregulates the expression of p21 and Wee1, which are inhibitors of CDK activity and promote G2/M arrest. jst.go.jpsci-hub.se Additionally, this compound has been reported to increase the levels of phosphorylated CDC25C, a phosphatase that activates the CDK1/Cyclin B complex, while decreasing total CDC25C levels. nih.govselleckchem.comselleck.co.jp The ATM/Chk2 pathway, activated by DNA damage, can inhibit CDC25C, contributing to G2/M arrest. nih.govselleckchem.com
For S phase arrest, this compound has been shown to downregulate CDK2 and Cyclin E expression. nih.govresearchgate.netresearchgate.net The CDK2/Cyclin E complex is essential for the G1 to S phase transition. selleckchem.com this compound can also upregulate p21, which can inhibit CDK2 activity. sci-hub.sesci-hub.se
The modulation of these cell cycle regulators by this compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases.
Here is a table summarizing the effects of this compound on key cell cycle regulators:
| Cell Cycle Regulator | Effect of this compound | Associated Cell Cycle Phase Arrest | References |
| CDK1 | Downregulation (mRNA and protein) | G2/M | nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se |
| Cyclin B1 | Downregulation (mRNA and protein) | G2/M | nih.govselleckchem.comselleck.co.jpjst.go.jpfrontiersin.orgspandidos-publications.comnih.govfrontiersin.orgsci-hub.se |
| p21 | Upregulation (mRNA and protein) | G2/M, S | jst.go.jpspandidos-publications.comsci-hub.sesci-hub.se |
| Wee1 | Upregulation (mRNA and protein) | G2/M | jst.go.jpsci-hub.sespandidos-publications.com |
| CDC25C | Decreased levels, increased phosphorylation of CDC25C | G2/M | nih.govselleckchem.comselleck.co.jpsci-hub.sespandidos-publications.com |
| CDK2 | Downregulation | S | nih.govresearchgate.netresearchgate.net |
| Cyclin E | Downregulation | S | nih.govresearchgate.net |
Inhibition of Cell Proliferation
A prominent biological activity of this compound is its ability to inhibit the proliferation of various cancer cell lines. researcher.lifenih.govselleckchem.comselleck.co.jpfrontiersin.orgspandidos-publications.comnih.govspandidos-publications.comnih.govwikipedia.orgnih.govresearchgate.net This antiproliferative effect has been observed in numerous cancer types, including esophageal squamous cell carcinoma, malignant melanoma, colorectal cancer, nasopharyngeal carcinoma, hepatocellular carcinoma, and lung cancer. nih.govnih.govjst.go.jpfrontiersin.orgspandidos-publications.comfrontiersin.orgnih.govnih.govrsc.orge-century.usnih.gov
The inhibition of cell proliferation by this compound is often dose- and time-dependent. jst.go.jp Mechanistically, this effect is closely linked to its ability to induce cell cycle arrest and apoptosis. researcher.lifenih.govselleck.co.jpjst.go.jpfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.org By halting the cell cycle and triggering programmed cell death, this compound effectively reduces the number of actively dividing cancer cells. Studies have shown that this compound can significantly reduce colony formation capacity in cancer cells, further demonstrating its antiproliferative potential. nih.govfrontiersin.orgnih.govnih.gov
Here is a table summarizing the inhibitory effect of this compound on cell proliferation in different cancer cell lines:
| Cancer Cell Line | Effect on Proliferation | References |
| Esophageal Squamous Cell Carcinoma | Significantly reduced | jst.go.jp |
| Malignant Melanoma (A375) | Significantly inhibited | nih.govfrontiersin.orgnih.gov |
| Colorectal Cancer (HCT116, RKO, SW480) | Inhibited | nih.gove-century.us |
| Nasopharyngeal Carcinoma (HK-1) | Significantly inhibited | nih.gov |
| Hepatocellular Carcinoma (Huh-7) | Inhibited | spandidos-publications.comfrontiersin.org |
| Lung Cancer (A549, H1299) | Inhibited | rsc.orgnih.gov |
| Osteosarcoma (U2OS, MG63, SaOS2) | Inhibited |
Modulation of Cell Migration and Invasion
This compound has also demonstrated the ability to modulate cell migration and invasion, processes crucial for tumor metastasis. researcher.lifenih.govjst.go.jpfrontiersin.orgnih.govmdpi.comctdbase.org Research indicates that this compound can inhibit the migration and invasion of various cancer cells, including colorectal cancer, lung cancer, and osteosarcoma cells. nih.govrsc.orge-century.usnih.gov
Here is a table summarizing the inhibitory effect of this compound on cell migration and invasion in different cancer cell lines:
| Cancer Cell Line | Effect on Migration and Invasion | References |
| Colorectal Cancer | Inhibited | nih.gove-century.us |
| Lung Cancer (A549, H1299) | Inhibited | rsc.orgnih.gov |
| Osteosarcoma | Inhibited | oncotarget.com |
| Endothelial Cells (HUVEC) | Inhibited | nih.gov |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is vital for tumor growth and metastasis. This compound has been reported to inhibit angiogenesis. selleck.co.jpfrontiersin.orgnih.govwikipedia.org This anti-angiogenic effect contributes to its anti-tumor activity by limiting the blood supply to the tumor.
Mechanistic studies suggest that this compound suppresses angiogenesis by disrupting the endothelial mTOR/HIF-1α pathway. nih.govresearchgate.netnih.govresearchgate.net this compound can decrease the phosphorylation of mTOR and Akt, which are key components of this pathway. nih.govnih.gov Inhibition of the Akt/mTORC1/HIF-1α pathway leads to the downregulation of pro-angiogenic factors like VEGF. researchgate.netoncotarget.comnih.gov Furthermore, this compound can trigger apoptosis in endothelial cells, further impairing the formation of new blood vessels. researchgate.netnih.gov This induction of endothelial apoptosis is mediated through mechanisms involving ROS accumulation and mitochondrial dysfunction. researchgate.netnih.gov
Here is a table summarizing the anti-angiogenic effects of this compound:
| Target/Pathway | Effect of this compound | Outcome | References |
| Endothelial mTOR/HIF-1α pathway | Disrupted | Inhibition of angiogenesis | nih.govresearchgate.netnih.govresearchgate.net |
| mTOR phosphorylation | Decreased | Inhibition of angiogenesis signaling | nih.govnih.gov |
| Akt phosphorylation | Decreased | Inhibition of angiogenesis signaling | nih.govnih.gov |
| VEGF expression | Downregulated | Reduced pro-angiogenic signaling | researchgate.netoncotarget.comnih.gov |
| Endothelial cell apoptosis | Induced | Impaired new blood vessel formation | researchgate.netnih.gov |
| ROS accumulation in endothelial cells | Increased | Mediation of endothelial apoptosis | researchgate.netnih.gov |
| Mitochondrial dysfunction in endothelial cells | Induced | Mediation of endothelial apoptosis | researchgate.netnih.gov |
Autophagy Modulation
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and protein aggregates. This compound has been shown to influence this process, with implications for its observed biological effects, including its anti-cancer properties.
Autophagy Induction
Research indicates that this compound can induce autophagy in various cancer cell lines. Studies in human ovarian cancer cell lines SKOV-3 and A2780 demonstrated that this compound treatment promoted cell autophagy, as evidenced by confocal microscopy using mRFP-GFP-LC3 dual fluorescence adenovirus and Western blot analysis of key autophagy markers. x-mol.net Similarly, in hepatocellular carcinoma (HCC) HepG2 and Huh-7 cells, this compound generated cell autophagy, which was accompanied by the upregulation of the expression of MAP1 light chain 3 protein II (LC3-II), Beclin1, and autophagy-related protein 12-5 (ATG12-5). researchgate.net The conversion of LC3-I to LC3-II and the levels of Beclin-1 are commonly used quantitative indices of autophagic activity. frontiersin.org Furthermore, this compound has been shown to activate autophagy in an in vivo model of LPS-induced acute lung injury, significantly increasing the protein ratio of LC3-II/LC3-I and the protein level of Beclin-1. frontiersin.org This induction of autophagy by this compound in the context of acute lung injury was found to be related to the activation of the p53/mTOR pathway. frontiersin.orgresearchgate.net
Data illustrating the effect of this compound on autophagy markers:
| Cell Line(s) | This compound Treatment | Observed Effect on Autophagy Markers (e.g., LC3-II/LC3-I ratio, Beclin1) | Reference |
| SKOV-3, A2780 (Ovarian Cancer) | Treatment applied | Promoted autophagy (evidenced by LC3 conversion, Beclin-1) | x-mol.net |
| HepG2, Huh-7 (Hepatocellular Carcinoma) | Treatment applied | Generated autophagy (upregulation of LC3-II, Beclin1, ATG12-5) | researchgate.net |
| LPS-induced ALI model (in vivo) | Pretreatment applied | Enhanced levels of LC3-II/I and Beclin-1 | frontiersin.org |
Interplay with Apoptosis
The relationship between autophagy and apoptosis in response to this compound treatment is complex and can be context-dependent. Studies have explored the interplay between these two processes. In human ovarian cancer cells, this compound induced both apoptosis and autophagy. x-mol.net This research suggested that the induction of apoptosis and autophagy by this compound could be reversed by inhibitors of p38 and JNK, as well as a reactive oxygen species (ROS) exclusive inhibitor. x-mol.net In osteosarcoma U2OS cells, this compound was found to induce both caspase-dependent apoptosis and autophagy, suggesting an interplay between these cell death pathways. nih.gov However, the specific nature of this interplay (e.g., whether autophagy is pro-survival or pro-death) can vary depending on the cell type and experimental conditions.
Protective Autophagy Inhibition to Enhance Apoptosis
In certain cancer types, autophagy can act as a protective mechanism, allowing cancer cells to survive in the face of cytotoxic insults. Inhibiting this protective autophagy can therefore enhance the effectiveness of pro-apoptotic agents like this compound. In human ovarian cancer cells, while this compound promoted autophagy, treatment with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) markedly enhanced the this compound-induced apoptosis. x-mol.net This suggests that the autophagy induced by this compound in these cells can be protective. Similarly, in hepatocellular carcinoma cells, this compound-triggered protective autophagy was found to suppress cell apoptosis by inhibiting the PI3K-AKT-mTOR pathway. researchgate.networldscientific.com The study demonstrated that the autophagy inhibitor MRT68921 improved the antiproliferative and proapoptotic effects of this compound in these cells. researchgate.networldscientific.com Further supporting this, research on gastric cancer cells showed that inhibition of autophagy enhanced this compound-induced apoptosis. nih.gov This enhancement was monitored by a decrease in the autophagosome marker LC3-II and was accompanied by increased expression of pro-apoptotic indicators such as BAX, cytosolic cytochrome c, cleaved PARP, caspase-3, and caspase-9. nih.gov
These findings suggest that while this compound can induce autophagy, targeting this process with inhibitors can be a strategy to enhance its pro-apoptotic effects in certain cancer contexts.
Molecular Pathway Interventions by this compound
This compound exerts its biological effects by intervening in various molecular signaling pathways critical for cell survival, proliferation, and death.
Receptor Tyrosine Kinase (RTK) Signaling Pathways
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in regulating cell growth, differentiation, and metabolism. Dysregulation of RTK signaling is frequently observed in cancer. This compound has been shown to modulate the activity of certain RTK pathways.
Epidermal Growth Factor Receptor (EGFR) Pathway (e.g., EGFR phosphorylation)
The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK that is often overexpressed or mutated in various cancers. This compound has been demonstrated to target the EGFR pathway. Studies have shown that this compound blocks EGFR phosphorylation, a key step in activating the receptor and its downstream signaling cascades. frontiersin.orgnih.govnih.govresearchgate.net Specifically, this compound has been reported to inhibit the phosphorylation of EGFR at both Tyr1068 and Tyr1173 in EGFR amplified cancer cells, such as glioblastoma cells. frontiersin.orgnih.gov This inhibition was observed to be both dose- and time-dependent. frontiersin.orgnih.gov
The blocking of EGFR phosphorylation by this compound leads to the inhibition of downstream signaling molecules. frontiersin.orgnih.govnih.gov For instance, studies have shown decreased phosphorylation of STAT3 and Akt, which are key effectors in pathways activated by EGFR. frontiersin.orgnih.gov In addition to inhibiting phosphorylation, network pharmacology analysis has suggested that this compound may also decrease EGFR expression in hepatocellular carcinoma cells. nih.gov The inhibition of EGFR signaling by this compound contributes to its anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with EGFR amplification or expression. frontiersin.orgnih.govnih.gov
Data illustrating the effect of this compound on EGFR phosphorylation:
| Cell Line(s) | This compound Treatment Concentration | Duration of Treatment | Effect on EGFR Phosphorylation (Tyr1068, Tyr1173) | Reference |
| U87MG-EGFR (Glioblastoma) | Dose-dependent | 6 hours | Inhibited | frontiersin.orgnih.govresearchgate.net |
| U87MG-EGFR (Glioblastoma) | 0.5 µM | Time-dependent | Decreased from 6 to 48 hours | frontiersin.orgnih.gov |
This targeted inhibition of EGFR phosphorylation and subsequent downstream signaling highlights a significant mechanism by which this compound exerts its anti-cancer activity in specific cellular contexts.
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Signaling Pathways
The JAK/STAT pathway is a crucial signaling cascade involved in various cellular processes, including cell growth, differentiation, and immune responses. Dysregulation of this pathway is frequently observed in various cancers. jcancer.orgjcancer.org
STAT3 Pathway Inhibition (e.g., p-STAT3, IL-6-OPN-STAT3 axis)
Research indicates that this compound can inhibit the STAT3 signaling pathway. jcancer.orgnih.gove-century.us This inhibition is often characterized by a reduction in the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705), a key event for its activation and subsequent nuclear translocation. jcancer.orgnih.gov Studies in colorectal cancer (CRC) cells have shown that this compound suppresses STAT3 phosphorylation and blocks its nuclear translocation induced by interleukin-6 (IL-6). nih.gove-century.us The IL-6-OPN-STAT3 axis has been specifically implicated in the characteristics of osteosarcoma cancer cells, and this compound has been shown to suppress these characteristics by inhibiting this axis. dovepress.comnih.gov Exogenous IL-6 or overexpression of OPN and STAT3 can attenuate the effects of this compound on apoptosis and suppression of stemness properties in osteosarcoma cells, highlighting the importance of this axis in this compound's mechanism of action. dovepress.comnih.gov In non-small-cell lung cancer (NSCLC), this compound inhibits STAT3 signaling, leading to decreased cell proliferation, migration, and tumor growth. jcancer.orgjcancer.org Acetyl-cinobufagin, a derivative, also suppresses triple-negative breast cancer progression by inhibiting the STAT3 pathway, reducing STAT3 phosphorylation and blocking IL-6-triggered nuclear translocation of STAT3. aging-us.comnih.gov
Here is a summary of research findings related to this compound's effects on the STAT3 pathway:
| Cancer Type | Key Finding | Mechanism | Reference |
| Osteosarcoma | Suppresses characteristics of cancer cells. dovepress.comnih.gov | Inhibits the IL-6-OPN-STAT3 signaling pathway. dovepress.comnih.gov | dovepress.comnih.gov |
| Colorectal Cancer (CRC) | Inhibits proliferation, migration, invasion, and promotes apoptosis. nih.gove-century.us | Suppresses STAT3 phosphorylation and blocks IL-6-induced nuclear translocation of STAT3. nih.gove-century.us | nih.gove-century.us |
| Non-Small-Cell Lung Cancer (NSCLC) | Exerts antitumor effect, induces apoptosis, suppresses proliferation and migration. jcancer.orgjcancer.org | Blocks STAT3 signaling by inhibiting phosphorylation at Tyr705 and reversing IL-6-induced nuclear translocation. jcancer.orgjcancer.org | jcancer.orgjcancer.org |
| Triple-Negative Breast Cancer | Suppresses progression, inhibits proliferation, migration, and promotes apoptosis. aging-us.comnih.gov | Inhibits STAT3 phosphorylation and blocks IL-6-triggered nuclear translocation of STAT3. aging-us.comnih.gov | aging-us.comnih.gov |
| Various Cancers with EGFR Amplification and PTEN Deletion | Inhibits cell proliferation and promotes apoptosis. frontiersin.org | Inhibits EGFR/STAT3 and its downstream signaling. frontiersin.org | frontiersin.org |
Phosphoinositide 3-Kinase/Akt (PI3K/Akt/mTOR) Signaling Pathways
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. dovepress.com this compound has been shown to modulate this pathway. Studies in hepatocellular carcinoma (HCC) cells indicate that this compound can inhibit the PI3K-AKT-mTOR pathway. worldscientific.com This inhibition has been linked to the induction of protective autophagy, which can suppress cell apoptosis in these cells. worldscientific.com In non-small cell lung cancer cells, this compound inhibits cell growth and promotes apoptosis by inducing the PI3K-Akt signaling pathway. researchgate.net Furthermore, this compound has been reported to inhibit angiogenesis in colorectal cancer by downregulating the activation of the AKT/mTORC1/HIF-1α pathway. researchgate.net In melanoma cells, this compound-induced apoptosis involves the inhibition of the PI3K/AKT signaling pathway, evidenced by the downregulation of PI3K, p-PI3K, AKT, and p-AKT expression. frontiersin.org
Here is a summary of research findings related to this compound's effects on the PI3K/Akt/mTOR pathway:
| Cancer Type | Key Finding | Mechanism | Reference |
| Hepatocellular Carcinoma (HCC) | Triggers protective autophagy and suppresses apoptosis. worldscientific.com | Inhibits the PI3K-AKT-mTOR pathway. worldscientific.com | worldscientific.com |
| Non-Small-Cell Lung Cancer | Inhibits cell growth and promotes apoptosis. researchgate.net | Induces the PI3K-Akt signaling pathway. researchgate.net | researchgate.net |
| Colorectal Cancer | Inhibits angiogenesis and depresses tumor growth. researchgate.net | Downregulates activation of the AKT/mTORC1/HIF-1α pathway. researchgate.net | researchgate.net |
| Melanoma | Induces apoptosis. frontiersin.org | Inhibits the PI3K/AKT signaling pathway, downregulating PI3K, p-PI3K, AKT, and p-AKT. frontiersin.org | frontiersin.org |
| Liver Cancer (HepG2) | Inhibits proliferation and induces apoptosis. nih.gov | Downregulates the Akt pathway. nih.gov | nih.gov |
| Liver Cancer (Huh-7) | Inhibits proliferation and triggers defects in spindle formation. nih.govdovepress.com | Inhibits the AURKA-mTOR-eIF4E axis. nih.govdovepress.com | nih.govdovepress.com |
Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK, p38, ERK)
MAPK pathways, including ERK, JNK, and p38, are involved in regulating various cellular responses such as proliferation, differentiation, and apoptosis. nih.gov this compound has been shown to modulate these pathways, although the specific effects can vary depending on the cell type. In human multiple myeloma (MM) U266 cells, this compound causes significant activation of ERK, JNK, and p38 MAPK. nih.govresearchgate.net This activation is mediated through reactive oxygen species (ROS) and is linked to the induction of apoptosis. nih.govresearchgate.net Inhibition of ROS generation prevents this compound-induced MAPK activation and apoptosis. nih.gov Pharmacological inhibitors of ERK, JNK, and p38 MAPK can block this compound-induced MAPK activation, and an ERK inhibitor specifically prevented this compound-induced caspase-3 activation and PARP cleavage. nih.gov In osteosarcoma cells, the ROS/JNK/p38 signaling pathway is involved in this compound-induced autophagy-mediated cell death. spandidos-publications.com In liver cancer HepG2 cells, this compound has been reported to downregulate the ERK pathway. nih.gov
Here is a summary of research findings related to this compound's effects on the MAPK pathways:
| Cell Type / Cancer Type | Key Finding | Mechanism | Reference |
| Human Multiple Myeloma (U266) | Induces apoptosis. nih.govresearchgate.net | Causes significant activation of ERK, JNK, and p38 MAPK through ROS-mediated modulation. nih.govresearchgate.net | nih.govresearchgate.net |
| Osteosarcoma (U2OS) | Induces autophagy-mediated cell death. spandidos-publications.com | Involves the ROS/JNK/p38 signaling pathway. spandidos-publications.com | spandidos-publications.com |
| Liver Cancer (HepG2) | Inhibits proliferation and induces apoptosis. nih.gov | Downregulates the ERK pathway. nih.gov | nih.gov |
| Human Osteosarcoma (U2OS) | Induces cell death. researchgate.net | Via the ROS-mediated autophagy and JNK/p38 pathway. researchgate.net | researchgate.net |
Notch Signaling Pathway Modulation
The Notch signaling pathway plays a critical role in cell-fate determination, differentiation, proliferation, and survival, and its aberrant activation is implicated in various cancers. amegroups.orgnih.gov this compound has been shown to modulate the Notch pathway, primarily leading to its inactivation in certain cancer types. In human cholangiocarcinoma (CCA) cells, this compound significantly inactivates the Notch signaling pathway, which is associated with the induction of apoptosis and suppression of tumorigenicity. amegroups.orgnih.gov This inactivation involves inhibiting the expression of Notch-1 and its target genes, such as Hes-1, Hes-5, and Hey-1. amegroups.orgnih.gov In osteosarcoma cells, this compound induces apoptosis through the inactivation of Notch signaling. karger.com The synergistic antitumor effect of this compound and cisplatin (B142131) in human osteosarcoma cells has also been linked to the suppression of the Notch pathway. oncotarget.com Previous research in osteosarcoma cells indicated that this compound suppressed cell proliferation and induced apoptosis by inactivating Notch signaling. dovepress.com
Here is a summary of research findings related to this compound's effects on the Notch signaling pathway:
| Cancer Type | Key Finding | Mechanism | Reference |
| Human Cholangiocarcinoma | Suppresses tumorigenicity and induces apoptosis. amegroups.orgnih.gov | Significantly inactivates the Notch signaling pathway, inhibiting Notch-1 and target gene expression. amegroups.orgnih.gov | amegroups.orgnih.gov |
| Osteosarcoma | Induces apoptosis. karger.com | Inactivation of Notch signaling. karger.com | karger.com |
| Osteosarcoma | Suppresses cell proliferation and induces apoptosis. dovepress.com | Inactivating Notch signaling. dovepress.com | dovepress.com |
| Human Osteosarcoma | Synergistic antitumor effect with cisplatin. oncotarget.com | Significantly suppressed the Notch pathway. oncotarget.com | oncotarget.com |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a highly conserved pathway involved in embryonic development and tissue homeostasis. Its aberrant activation contributes to the development and progression of many cancers. worldscientific.comnih.gov this compound has been shown to inhibit the Wnt/β-catenin signaling pathway. In colon cancer, Cinobufacini (an extract containing this compound) inhibits invasion and metastasis by suppressing the Wnt/β-catenin signaling pathway and epithelial-mesenchymal transition (EMT). worldscientific.com This involves the downregulation of β-catenin and its downstream targets like c-myc and cyclin D1, while upregulating APC. worldscientific.com In acute promyelocytic leukemia (APL) cells, this compound induces apoptosis and PML-RARA degradation by inhibiting the β-catenin signaling pathway. tandfonline.com this compound has also been shown to suppress tumor-promoting Wnt/β-catenin signaling in melanoma cells via LEF1 inhibition, decreasing LEF1 expression and Wnt/β-catenin target genes. nih.gov
Here is a summary of research findings related to this compound's effects on the Wnt/β-catenin signaling pathway:
| Cancer Type | Key Finding | Mechanism | Reference |
| Colon Cancer | Inhibits invasion and metastasis. worldscientific.comtandfonline.com | Suppresses the Wnt/β-catenin signaling pathway and EMT, downregulating β-catenin, c-myc, cyclin D1, and MMP7, and upregulating APC. worldscientific.comtandfonline.com | worldscientific.comtandfonline.com |
| Acute Promyelocytic Leukemia | Induces apoptosis and PML-RARA degradation. tandfonline.com | Inhibits the β-catenin signaling pathway, decreasing β-catenin, c-myc, and cyclin D1 expression. tandfonline.com | tandfonline.com |
| Melanoma | Suppresses tumor-promoting signaling and induces apoptosis. nih.gov | Inhibits Wnt/β-catenin signaling via LEF1 inhibition, decreasing LEF1 and Wnt/β-catenin target genes. nih.gov | nih.gov |
Glycogen Synthase Kinase-3β/Nuclear Factor-kappa B (GSK-3β/NF-κB) Pathway
The GSK-3β/NF-κB pathway is involved in regulating cell survival, proliferation, and inflammatory responses. NF-κB is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. wikipedia.orgchemfaces.com this compound has been shown to inhibit the GSK-3β/NF-κB signaling pathway. wikipedia.orgnih.govspandidos-publications.comchemfaces.com In osteosarcoma cells, this compound-induced apoptosis is attributed to the activation of the GSK-3β/NF-κB pathway. spandidos-publications.com Specifically, this compound inhibits the GSK-3β/NF-κB pathway, leading to increased levels of pro-apoptotic proteins like Bax and cleaved-PARP and decreased levels of anti-apoptotic proteins. wikipedia.orgchemfaces.com Transduction with constitutively active GSK-3β can protect against the effects of this compound on p65 downregulation and cleaved-PARP upregulation. chemfaces.com this compound's anti-proliferative and pro-apoptotic effects in osteosarcoma cells are mediated via inhibition of the GSK-3β/NF-κB pathway. nih.gov
Here is a summary of research findings related to this compound's effects on the GSK-3β/NF-κB pathway:
| Cancer Type | Key Finding | Mechanism | Reference |
| Osteosarcoma | Induces apoptosis. wikipedia.orgnih.govspandidos-publications.comchemfaces.com | Inhibits the GSK-3β/NF-κB signaling pathway, leading to changes in apoptotic protein levels. wikipedia.orgnih.govspandidos-publications.comchemfaces.com | wikipedia.orgnih.govspandidos-publications.comchemfaces.com |
| Osteosarcoma | Exhibits anti-proliferative and pro-apoptotic effects. nih.govchemfaces.com | Mediated via inhibition of the GSK-3β/NF-κB pathway. nih.govchemfaces.com | nih.govchemfaces.com |
p53 and p73 Signaling Pathways
Research indicates that this compound can influence the activity of the p53 family of tumor suppressor proteins, specifically p53 and p73. While p53 is a well-established tumor suppressor frequently mutated in cancers, p73, a member of the p53 family, can be activated to perform tumor suppressor functions, particularly in cells with mutant p53 nih.govjst.go.jp. Studies have explored this compound's effects on these pathways, particularly in the context of hepatocellular carcinoma (HCC) cells expressing mutant p53.
This compound has been shown to induce anticancer effects in HCC Huh-7 cells, which express mutant p53. These effects are associated with the activation of the p73 signaling pathway, rather than p53 signaling nih.govspandidos-publications.com. In these cells, this compound treatment significantly upregulated p73 expression. This activation of p73 signaling is suggested to contribute to the observed anticancer effects, including the regulation of downstream target genes involved in cell cycle arrest and apoptosis, such as p21, Bax, Puma, and Noxa nih.govjst.go.jpspandidos-publications.com.
Furthermore, this compound's influence on p53 and p73 signaling appears to be linked to its effect on Aurora kinase A (AURKA). This compound has been reported to inhibit AURKA, and this inhibition is implicated in the modulation of both p53 and p73 pathways. Overexpression or inhibition of AURKA has been shown to suppress or promote this compound-induced anticancer effects, respectively, suggesting an AURKA-dependent mechanism for this compound's action on these pathways nih.govspandidos-publications.com.
While this compound can repress AURKA to decrease phosphorylation levels of p53, it can simultaneously promote the phosphorylation of p73, leading to apoptosis in certain cell lines mdpi.com. This highlights a differential impact of this compound on the two related proteins.
Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Inhibition
Glucose-6-phosphate dehydrogenase (G6PD) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, playing a crucial role in maintaining cellular redox balance by producing NADPH nih.govfrontiersin.org. Aberrant G6PD activity is observed in various cancers and is linked to cell proliferation and survival frontiersin.orgresearcher.life.
Recent investigations have identified G6PD as a potential molecular target of this compound, particularly in diffuse large B-cell lymphoma (DLBCL) cells ashpublications.org. Studies combining transcriptome sequencing, metabolomic analysis, and molecular docking simulations have suggested that this compound inhibits multiple metabolism-related pathways, including a decrease in nucleoside metabolite content ashpublications.org.
Further research, including G6PD activity assays and 3D molecular docking, has provided evidence that this compound can directly inhibit the catalytic ability of G6PD ashpublications.org. This inhibition of G6PD activity by this compound leads to a decrease in the production of NADPH and an increase in reactive oxygen species (ROS) ashpublications.org. The resulting oxidative stress contributes to the inhibition of DNA synthesis and the induction of apoptosis in DLBCL cells ashpublications.org.
These findings suggest that the inhibition of G6PD activity is a significant mechanism by which this compound exerts its biological effects, particularly its anticancer properties, by disrupting cellular redox homeostasis and nucleotide synthesis.
Na+/K+-ATPase Binding and Associated Signaling Cascades
The Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining cellular ion gradients, is a well-established target for cardiac glycosides, including bufadienolides like this compound mdpi.comnih.govmdpi.comnih.gov. Beyond its primary function as an ion pump, the Na+/K+-ATPase also acts as a signal transducer, initiating various intracellular signaling cascades upon binding with certain ligands nih.govmdpi.comfrontiersin.org.
This compound binds to the Na+/K+-ATPase, and this interaction can trigger downstream signaling events. One notable signaling pathway activated by the binding of cardiac glycosides to Na+/K+-ATPase is the Src-mediated pathway nih.govfrontiersin.orgvscht.cz. Binding to Na+/K+-ATPase can stimulate Src kinase, which subsequently phosphorylates the epidermal growth factor receptor (EGFR), leading to the activation of the Ras-Raf-MEK-ERK pathway nih.govvscht.cz.
Studies have shown that this compound can activate ERK1/2 phosphorylation nih.gov. This activation of the ERK pathway is implicated in some of the biological effects of this compound, such as the inhibition of steroidogenesis in human adrenocortical cells nih.gov. This compound and bufalin (B1668032) were found to inhibit the expression of the StAR protein via the phosphorylation of ERK nih.gov.
The interaction of this compound with Na+/K+-ATPase can also trigger signaling cascades that lead to caspase-dependent apoptosis pathways wikipedia.org. This is suggested to occur through a signaling cascade initiated by the binding of this compound to Na+/K+-ATPases in cell membranes wikipedia.org.
While this compound's binding to Na+/K+-ATPase is a key interaction, the specific downstream signaling cascades activated can vary depending on the cell type and context mdpi.com. The Na+/K+-ATPase can form complexes with various molecules, and the diversity of these complexes can contribute to the variety of cellular responses observed mdpi.com.
Specific Molecular Targets of this compound (Elucidation and Identification)
The elucidation and identification of specific molecular targets are crucial for understanding the precise mechanisms of action of this compound. Beyond the pathways discussed above, research has aimed to pinpoint specific proteins and molecules that directly interact with or are modulated by this compound.
As highlighted, the Na+/K+-ATPase is a primary and well-characterized molecular target of this compound and other cardiac glycosides mdpi.comnih.govmdpi.com. This compound binds to the alpha subunit of the Na+/K+-ATPase, inhibiting its ion transport function and initiating signaling cascades mdpi.comnih.govfrontiersin.org.
Recent network pharmacology and molecular docking studies have also identified other potential targets. In the context of liver cancer, this compound, as a core ingredient of Cinobufotalin injection, has been shown to inhibit cell proliferation and induce apoptosis by blocking cell cycle-related pathways nih.gov. Key target molecules involved in these pathways, such as CDK1, CDK4, CCNB1, CHEK1, and CCNE1, exhibit altered expression levels after this compound treatment nih.gov. Molecular docking studies have further suggested a strong affinity between this compound and CDK1 nih.gov.
In melanoma cells, research suggests that this compound suppresses cell growth by inhibiting LEF1, an essential transcriptional component of the Wnt/β-catenin signaling pathway mdpi.com. This compound was found to decrease LEF1 expression in a dose-dependent manner, leading to reduced expression of downstream cancer-promoting genes like c-Myc, cyclin D1, and Axin-2 mdpi.com. This indicates LEF1 as a potential molecular target for this compound in melanoma mdpi.com.
Furthermore, as discussed, G6PD has been identified as a potential target, with evidence suggesting direct inhibition of its enzymatic activity by this compound ashpublications.org.
Pharmacological Research on this compound in Disease Models
This compound (CBF), a bufadienolide derived from toad venom, has been the subject of increasing research interest due to its diverse pharmacological activities, particularly its potential antineoplastic effects. Studies have investigated its activity across a range of cancer types, primarily focusing on in vitro models utilizing various cancer cell lines. nih.govwikipedia.org
Antineoplastic Efficacy in Preclinical Models
Preclinical research has explored the ability of this compound to inhibit the growth and survival of cancer cells. These investigations often involve in vitro studies on established cancer cell lines to elucidate the compound's direct effects and underlying mechanisms of action. nih.gov
In Vitro Studies on Cancer Cell Lines
In vitro studies have demonstrated that this compound can suppress the proliferation, induce apoptosis, and affect the cell cycle of various cancer cell lines. nih.govmedchemexpress.com The specific effects and proposed mechanisms vary depending on the cancer cell type.
This compound has shown inhibitory effects on liver cancer cell lines, including HepG2 and Huh-7. Studies have reported that this compound can inhibit the proliferation of HepG2 cells in a concentration- and time-dependent manner. nih.gov For instance, one study indicated that the LD50 values for HepG2 cells treated with this compound were 170 ng/L at 12 hours, 78 ng/L at 24 hours, and 40 ng/L at 48 hours. nih.govmedscicaserep.com Another study reported an IC50 of 86.025 μM for HepG2 cells, noting that this compound downregulated prosurvival proteins like Bcl-2 and upregulated proapoptotic proteins such as Fas and Bax. nih.govmedscicaserep.com In Huh-7 cells, treatment with 1 μmol/L this compound resulted in viability rates of 74.5% at 12 hours, 53.7% at 24 hours, and 27.9% at 36 hours. nih.govmedscicaserep.com Mechanistically, this compound has been shown to induce apoptosis in HepG2 cells by upregulating the p53 pathway and downregulating the Akt and ERK pathways. nih.govmedscicaserep.com It can also trigger defects in spindle formation and cap-dependent translation in liver cancer cells by inhibiting the AURKA-mTOR-eIF4E axis. nih.govmedscicaserep.com Furthermore, this compound has been found to inhibit cell proliferation and induce apoptosis in HepG2 cells by inhibiting the PI3K-AKT-mTOR pathway. researchgate.net Another study reported that 0.1 μmol/L of this compound effectively inhibited the activity of HepG2 cells and induced apoptosis through both endogenous and exogenous pathways, upregulating Bax and downregulating Bcl-2 expression, and activating caspases. frontiersin.org In Huh-7 cells, 5 μmol/L this compound for 24 hours inhibited cell activity by 50% and induced apoptosis by reducing the BCL-2/BAX ratio in an AURKA-dependent manner. frontiersin.orgnih.gov
| Cell Line | Activity / IC50 / LD50 | Incubation Time | Proposed Mechanism(s) | Reference |
| HepG2 | LD50=170 ng/L | 12 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |
| HepG2 | LD50=78 ng/L | 24 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |
| HepG2 | LD50=40 ng/L | 48 h | Upregulates p53; downregulates Akt and ERK pathways | nih.govmedscicaserep.com |
| HepG2 | IC50=86.025 μM | Not specified | Downregulation of Bcl-2; upregulation of Fas and Bax | nih.govmedscicaserep.com |
| HepG2 | Inhibition of viability | Not specified | Inhibition of PI3K-AKT-mTOR pathway | researchgate.net |
| HepG2 | Inhibition of activity | Not specified | Upregulation of Bax, downregulation of Bcl-2; activation of caspases | frontiersin.org |
| Huh-7 | 74.5% viability (1 μM) | 12 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |
| Huh-7 | 53.7% viability (1 μM) | 24 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |
| Huh-7 | 27.9% viability (1 μM) | 36 h | Triggers defects in spindle formation and cap-dependent translation (AURKA-mTOR-eIF4E) | nih.govmedscicaserep.com |
| Huh-7 | ~50% inhibition | 24 h | Reduces BCL-2/BAX ratio (AURKA-dependent); inhibits CDK1, cyclinB1, PCNA | frontiersin.orgnih.gov |
| Huh-7 | Inhibition of viability | 48 h | IC50=0.64 ± 0.02 μM | frontiersin.org |
This compound has been reported to inhibit the viability of osteosarcoma cell lines, including U2OS, MG63, and SaOS-2. nih.govmedscicaserep.com Studies have shown that this compound can inhibit the proliferation of these cells in a time- and dose-dependent manner. nih.gov In U2OS cells, this compound exhibited a significant dose- and time-dependent inhibitory effect with an IC50 of 100 nM at 48 hours. sci-hub.se this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in U2OS, MG63, and SaOS-2 cells. nih.govmedscicaserep.comjst.go.jp The induction of apoptosis in U2OS cells has been associated with the inhibition of the GSK-3β/NF-κB pathway. nih.govmedscicaserep.comsci-hub.se this compound also downregulates the stem-like properties of osteosarcoma cells, inhibiting tumorigenesis by inhibiting the IL-6-OPN-STAT3 pathway. nih.govmedscicaserep.comnih.gov Furthermore, this compound can trigger apoptosis and autophagic cell death in U2OS cells via activation of the ROS/JNK/p-38 axis. nih.govmedscicaserep.comsci-hub.se
| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |
| U2OS | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |
| U2OS | IC50=100 nM | 48 h | Induces G2/M arrest; increases apoptosis (GSK-3β/NF-κB pathway) | sci-hub.se |
| U2OS | Inhibits viability | Not specified | Downregulates stem-like properties (IL-6-OPN-STAT3 pathway) | nih.govmedscicaserep.comnih.gov |
| U2OS | IC50=120 μg/mL | 24 h | Triggers apoptosis and autophagic cell death (ROS/JNK/p-38 axis) | nih.govmedscicaserep.comsci-hub.se |
| MG63 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |
| MG63 | Inhibits viability | Not specified | Downregulates stem-like properties (IL-6-OPN-STAT3 pathway) | nih.govmedscicaserep.comnih.gov |
| SaOS-2 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis (GSK-3β/NF-κB pathway) | nih.govmedscicaserep.comjst.go.jp |
This compound has demonstrated cytotoxicity against melanoma cell lines. It inhibited the proliferation of human malignant melanoma A375 cells with an IC50 of 0.2 μg/mL at 24 hours and suppressed cell colony formation. nih.govmedscicaserep.comnih.gov Studies have shown that this compound induces G2/M cell cycle arrest in A375 cells by increasing ATM and Chk2 levels and decreasing CDC25C, CDK1, and cyclin B levels. nih.govmedscicaserep.com this compound also induced apoptosis in A375 cells by inhibiting the PI3K/Akt pathway. nih.govmedscicaserep.com In B16 cells, this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. nih.govmedscicaserep.comnih.gov this compound also exerted cytotoxicity against human uveal melanoma OCM1 cells with an IC50 of 0.8023 μM at 48 hours. nih.govmedscicaserep.commedchemexpress.com It arrested the cell cycle in the G1 phase in OCM1 cells in a concentration-dependent manner and induced apoptosis by activating the mitochondrial apoptotic signal pathway. nih.govmedscicaserep.commedchemexpress.com Furthermore, this compound suppresses melanoma cell growth and induces apoptosis by inhibiting the LEF1-mediated Wnt/β-catenin signaling pathway. mdpi.com
| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |
| A375 | IC50=0.2 μg/mL | 24 h | Induces G2/M arrest (ATM, Chk2, CDC25C, CDK1, cyclin B); induces apoptosis (PI3K/Akt) | nih.govmedscicaserep.comnih.gov |
| A375 | Inhibits viability | Not specified | Inhibits LEF1-mediated Wnt/β-catenin signaling | mdpi.com |
| B16 | Inhibits viability | Not specified | Induces G2/M arrest; induces apoptosis | nih.govmedscicaserep.comnih.gov |
| OCM1 | IC50=0.8023 μM | 48 h | Arrests cell cycle (G1 phase); induces apoptosis (mitochondrial pathway) | nih.govmedscicaserep.commedchemexpress.com |
| OCM1 | IC50=8.023 nM | 7 days | Potent cytotoxic activity | medchemexpress.com |
This compound has been reported to inhibit the proliferation, migration, and invasion and promote apoptosis of colorectal cancer cell lines, including HCT116, RKO, and SW480 cells. nih.govmedscicaserep.comnih.govresearchgate.net this compound can suppress the phosphorylation of STAT3 and block IL-6-induced nuclear translocation of STAT3, thereby inhibiting the STAT3 pathway in colorectal cancer cells. nih.gov It also suppressed epithelial-mesenchymal transition (EMT) by inhibiting the STAT3 pathway. nih.gov this compound has also demonstrated a strong reversal effect of multidrug resistance in P-gp-overexpressing HCT116 and Caco-2 cells. nih.govmedscicaserep.commdpi.com Preclinical studies found that this compound exerted potent cytotoxic and anti-proliferative activity against HCT-116 cells, activated apoptosis, and disrupted cell-cycle progression. oncotarget.com this compound treatment in colorectal cancer cells provoked endoplasmic reticulum stress. oncotarget.com
| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |
| HCT116 | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |
| HCT116 | Potent cytotoxic | Not specified | Activates apoptosis; disrupts cell cycle; provokes ER stress | oncotarget.com |
| HCT116/L | Reverses MDR | Not specified | Inhibits P-gp activity | nih.govmedscicaserep.commdpi.com |
| RKO | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |
| SW480 | Inhibits proliferation | Not specified | Inhibits proliferation, migration, invasion; promotes apoptosis; inhibits STAT3 pathway | nih.govmedscicaserep.comnih.govresearchgate.net |
| Caco-2/ADR | Reverses MDR | Not specified | Inhibits P-gp activity | nih.govmedscicaserep.commdpi.com |
This compound has shown anticancer efficacy against various lung cancer cell lines. It exhibited higher anticancer efficacy against A549, NCI-H460, H1299, Sk-mes-1, and Calu-3 cells with IC50 values ranging from 2.3 to 6.7 μM after 72 hours of incubation. rsc.orgnih.gov this compound inhibited proliferation of H1299 lung cancer cells with an IC50 value of 0.035±0.008 μM. nih.gov this compound effectively reduces cell viability, induces apoptosis, and inhibits cell proliferation, migration, and invasion across multiple lung cancer cell lines. researchgate.netresearchgate.net It has been found to decrease cell viability and increase apoptosis in lung cancer cells by modulating molecular pathways including Bcl-2, Bax, cleaved caspases, Akt, and STAT3. researchgate.netresearchgate.net this compound induced apoptosis through caspase activation and mitochondrial fragmentation. nih.gov It also significantly inhibited migration and invasion in A549 cells. nih.gov
| Cell Line | Activity / IC50 | Incubation Time | Proposed Mechanism(s) | Reference |
| A549 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |
| NCI-H460 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |
| H1299 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |
| H1299 | IC50=0.035±0.008 μM | Not specified | Inhibits proliferation, migration, invasion; reduces integrin α2, β-catenin, FAK, Src, c-Myc, STAT3 | nih.gov |
| Sk-mes-1 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |
| Calu-3 | IC50=2.3–6.7 μM | 72 h | Reduces viability; induces apoptosis; inhibits proliferation, migration, invasion | researchgate.netrsc.orgnih.govresearchgate.net |
| PC-9 | Not specified | Not specified | Inhibits proliferation, migration, invasion; induces apoptosis | researchgate.netresearchgate.net |
Pharmacological Research on Cinobufagin in Disease Models
Antineoplastic Efficacy in Preclinical Models
In Vitro Studies on Cancer Cell Lines
Nasopharyngeal Carcinoma (e.g., HK-1)
Cinobufagin has demonstrated inhibitory effects on the proliferation of nasopharyngeal carcinoma HK-1 cells nih.gov. Research indicates that CBF induces cell cycle arrest at the S phase in HK-1 cells by downregulating the levels of CDK2 and cyclin E nih.gov. Furthermore, CBF promotes apoptosis in HK-1 cells through the mitochondrial apoptosis pathway medscicaserep.com. This involves the downregulation of Bcl-2 and upregulation of Bax, leading to increased levels of cytoplasmic cytochrome c, Apaf-1, cleaved PARP1, cleaved caspase-3, and cleaved caspase-9 nih.gov. Additionally, CBF has been shown to increase reactive oxygen species (ROS) levels and decrease mitochondrial membrane potential in HK-1 cells nih.gov. Another study revealed that CBF inhibited the proliferation of 5–8F and HONE-1 cells and decreased the metastasis of 5–8F cells in vivo nih.gov. Mechanistically, CBF was found to induce ENKUR to repress the β-catenin/c-Jun/MYH9 signal, which decreased UBE3A-mediated p53 ubiquitination degradation, ultimately inactivating the epithelial-mesenchymal transition signal to suppress nasopharyngeal carcinoma metastasis nih.gov.
A summary of findings in nasopharyngeal carcinoma cell lines is presented in the table below:
| Cell Line | Activity | Mechanism | IC50 Value |
| HK-1 | Inhibits proliferation, induces S phase cell cycle arrest, promotes apoptosis | Downregulation of CDK2 and cyclin E; Downregulation of Bcl-2, upregulation of Bax, increased cytoplasmic cytochrome c, Apaf-1, cleaved PARP1, cleaved caspase-3, cleaved caspase-9; Increased ROS, decreased mitochondrial membrane potential | 0.061 μg/ml medscicaserep.com |
| 5–8F | Inhibits proliferation, decreases metastasis in vivo | Induces ENKUR to repress β-catenin/c-Jun/MYH9 signal, decreases UBE3A-mediated p53 ubiquitination degradation, inactivates epithelial-mesenchymal transition signal | 446.0 nM medscicaserep.com |
| HONE-1 | Inhibits proliferation | Not specified in detail in the provided snippets. | 627.6 nM medscicaserep.com |
Multiple Myeloma (e.g., U266)
This compound acts as a potent anticancer agent against multiple myeloma, exhibiting higher cytotoxicity against U266 cells compared to peripheral blood mononuclear cells nih.govresearchgate.net. Studies have shown that CBF induces pro-apoptotic effects in U266 cells through the modulation of the ROS-mediated MAPKs signaling pathway researchgate.netspandidos-publications.comnih.gov. CBF treatment leads to the significant activation of ERK, JNK, and p38 MAPK in U266 cells researchgate.netnih.gov. This is associated with increased reactive oxygen species (ROS) generation from mitochondria, which in turn leads to apoptosis characterized by increased sub-G1 DNA content, positive Annexin V binding, activation of caspase-3, and cleavage of PARP researchgate.netnih.gov. Inhibition of ROS generation by N-acetyl-l-cysteine (NAC) prevented CBG-induced MAPK activation and apoptosis researchgate.netnih.gov. CBF also downregulates the expression of various downstream gene products involved in cell proliferation, survival, angiogenesis, and metastasis researchgate.net. Pharmacological inhibitors of ERK, JNK, and p38 MAPK blocked CBG-induced MAPKs activation, and an ERK inhibitor (PD98059) also prevented CBG-induced caspase-3 activation and PARP cleavage in U266 cells researchgate.netnih.gov.
Gastric Cancer (e.g., SGC-7901)
This compound inhibits the proliferation of gastric cancer SGC-7901 cells and induces caspase-mediated apoptosis nih.govspandidos-publications.com. The IC50 value of CBF treatment at 24 hours was reported as 0.24 mM nih.govspandidos-publications.com. This compound-induced apoptosis in SGC-7901 cells is enhanced by the inhibition of autophagy spandidos-publications.comfrontiersin.orgnih.gov. This cooperative effect may be partly mediated by ROS generation and the activation of the mitochondrial programmed cell death pathway spandidos-publications.comnih.gov. Inhibition of autophagy enhanced the expression of pro-apoptotic indicators, including BAX, cytosolic cytochrome c, cleaved PARP, caspase-3, and caspase-9 spandidos-publications.comnih.gov. This was accompanied by disrupted mitochondrial membrane potential and elevated ROS production spandidos-publications.comnih.gov. Furthermore, this compound has been shown to reverse cisplatin (B142131) resistance in the SGC7901-DDP gastric cancer cell line by affecting the protein kinase B (PKB)/mammalian target of rapamycin (B549165) (mTOR) signal pathway ijpsonline.com. In SGC7901-DDP cells, the AKT-mTOR pathway and HIF-alpha factor were found to be upregulated compared to SGC7901 cells ijpsonline.com. This compound inhibited the AKT-mTOR pathway and HIF-alpha factor in these cells ijpsonline.com.
Research findings in SGC-7901 cells are summarized below:
| Cell Line | Activity | Mechanism | IC50 Value (24h) |
| SGC-7901 | Inhibits proliferation, induces caspase-mediated apoptosis, reverses cisplatin resistance (in SGC7901-DDP) | Caspase-mediated apoptosis; Enhanced apoptosis with autophagy inhibition (involving ROS and mitochondrial pathway); Inhibition of AKT-mTOR pathway and HIF-alpha factor (in SGC7901-DDP) | 0.24 mM nih.govspandidos-publications.com |
Breast Cancer (e.g., MCF-7)
This compound inhibits the growth of human breast cancer MCF-7 cells in a time- and dose-dependent manner nih.govnih.gov. Studies have verified that CBF shows anti-proliferative and pro-apoptotic effects in MCF-7 cells researchgate.netkarger.com. The IC50 values for MCF-7 cells were reported as 0.94±0.08 μM at 24 h, 0.44±0.12 μM at 48 h, and 0.22±0.03 μM at 72 h nih.gov. CBF strongly induces MCF-7 cell apoptosis and G1 phase arrest nih.gov. Mechanistic investigations demonstrated that this compound significantly increased Bax expression and decreased Bcl-2 expression level, thereby up-regulating the ratio of the pro-apoptosis/anti-apoptosis proteins Bax/Bcl-2 nih.govjst.go.jp. HuaChanSu injection, which contains this compound, also inhibited the proliferation and migration of MCF-7 and MDA-MB-231 cells and induced apoptosis in a dose-dependent manner plos.org. Network pharmacology and molecular biology approaches suggest that HuaChanSu injection inhibits the growth of breast cancer cells by targeting the PI3K-AKT pathway, with a reduction in the expression levels of phosphorylated PI3K, AKT, and MTOR observed in treated cells plos.org.
IC50 values for this compound in MCF-7 cells are provided below:
| Cell Line | Treatment Duration | IC50 Value |
| MCF-7 | 24 h | 0.94±0.08 μM nih.gov |
| MCF-7 | 48 h | 0.44±0.12 μM nih.govfrontiersin.org |
| MCF-7 | 72 h | 0.22±0.03 μM nih.gov |
Acute Promyelocytic Leukemia
Studies have revealed that this compound inhibits the viability of acute promyelocytic leukemia (APL) NB4 and NB4-R1 cells in a time- and dose-dependent manner nih.govtandfonline.comnih.gov. CBF induced NB4 and NB4-R1 cell apoptosis and PML-RARA degradation in a caspase-dependent manner by inhibiting the β-catenin signaling pathway nih.govtandfonline.comnih.govnih.gov. This suggests a potential novel treatment strategy for patients with APL, particularly those with ATRA-resistant APL tandfonline.comnih.gov.
IC50 values for this compound in APL cell lines are presented below:
| Cell Line | Treatment Duration | IC50 Value |
| NB4 | 24 h | 45.2 nM tandfonline.comnih.gov |
| NB4-R1 | 24 h | 37.9 nM tandfonline.comnih.gov |
Glioblastoma Multiforme (GBM) (e.g., U87MG-EGFR)
This compound has shown selective anti-cancer activity against glioblastoma multiforme (GBM) cells with EGFR amplification and PTEN deletion nih.govfrontiersin.orgnih.gov. It inhibited the proliferation of EGFR amplified GBM cells, and PTEN deficiency enhanced its anti-proliferation effects nih.govfrontiersin.org. This compound blocked EGFR phosphorylation and its downstream signaling, which induced apoptosis and cytotoxicity in EGFR amplified cancer cells nih.govnih.gov. In vivo studies using subcutaneous and intracranial U87MG-EGFR xenograft mouse models demonstrated that this compound suppressed tumor growth and increased the median survival of the mice by blocking EGFR signaling, inhibiting cell proliferation, and eliciting apoptosis nih.govfrontiersin.orgnih.govmedchemexpress.com. This compound also strongly inhibited the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression, while showing only weak inhibition in cancer cells with low or no EGFR expression nih.gov.
Cholangiocarcinoma (CCA) (e.g., QBC939, RBE)
This compound exhibits significant suppression effects on cholangiocarcinoma (CCA) cell proliferation and induces cellular apoptosis in both in vitro and in vivo models researchgate.netamegroups.orgnih.gov. Studies using human CCA cell lines QBC939 and RBE have shown that this compound inhibits proliferation in a dose-dependent and time-dependent manner nih.govresearchgate.net. Flow cytometric analysis indicated a significant increase in the rate of apoptosis when treated with this compound researchgate.netnih.govnih.gov. Mechanistic studies revealed that this compound dramatically inactivates Notch signaling pathways, which may play an important role in the induction of apoptosis in CCA researchgate.netamegroups.orgnih.govwjgnet.com. This inactivation includes the inhibition of expression of Notch-1 and its target genes, Hes-1, Hes-5, and Hey-1 nih.gov.
IC50 values for this compound in CCA cell lines at 48 hours are provided below:
| Cell Line | Treatment Duration | IC50 Value |
| QBC939 | 48 h | 2.08 μM nih.govresearchgate.net |
| RBE | 48 h | 1.93 μM nih.govresearchgate.net |
Esophageal Squamous Cell Carcinoma (ESCC)
This compound has demonstrated inhibitory effects on the growth of human ESCC cell lines, including EC-109, Kyse-150, and Kyse-520. Studies have shown that this compound significantly reduces cell proliferation in a dose- and time-dependent manner in these cell lines. jst.go.jpnih.govresearchgate.net The inhibition of growth is mediated, at least in part, by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. jst.go.jpnih.gov Mechanistically, this compound has been shown to upregulate the expression of cell cycle arrest-related proteins like p21 and Wee1, while downregulating cyclin B1 and Cdc2. jst.go.jpnih.gov Apoptosis induction involves the upregulation of cleaved caspase-3, Puma, and Noxa, and an increased Bax/Bcl-2 ratio. jst.go.jpnih.gov Furthermore, research suggests that this compound's suppressive effect on ESCC cells is associated with the activation of the p73 pathway and its downstream molecules. jst.go.jpnih.gov
Oral Squamous Cell Carcinoma (OSCC)
Research indicates that this compound exerts anticancer activity in OSCC cells. Studies using the CAL-27 OSCC cell line have shown that this compound significantly inhibits cell viability and reduces the protein and mRNA expression levels of Anoctamin1 (ANO1), a calcium-activated chloride channel frequently overexpressed in OSCC. mdpi.combohrium.comnih.govdntb.gov.uaresearchgate.net this compound reduced ANO1 protein levels in a dose-dependent manner. bohrium.comresearchgate.net This downregulation of ANO1 is suggested as a potential mechanism for the anticancer effect of this compound in OSCC. bohrium.comnih.govdntb.gov.uaresearchgate.net Additionally, this compound has been shown to reduce cell migration and induce apoptosis in CAL-27 cells, evidenced by caspase-3 activation and PARP cleavage. bohrium.comnih.govdntb.gov.uaresearchgate.net The compound also significantly reduced the phosphorylation of STAT3 in CAL-27 cells. bohrium.comnih.gov Notably, this compound exhibited a more potent inhibitory effect on the proliferation of CAL-27 cells expressing high levels of ANO1 compared to ANO1 knockout CAL-27 cells. bohrium.comnih.govresearchgate.net
Diffuse Large B-cell Lymphoma (DLBCL)
This compound has demonstrated potential as a therapeutic agent for Diffuse Large B-cell Lymphoma (DLBCL). In vitro studies have shown that this compound can effectively induce G2 phase arrest and apoptosis in DLBCL cells. nih.govashpublications.org Research suggests that this compound promotes apoptosis by inhibiting the ubiquitination degradation of TP53, thereby enhancing the stability of TP53. nih.gov Another study indicates that this compound induces apoptosis in DLBCL cells by targeting the inhibition of glucose-6-phosphate dehydrogenase (G6PD) activity. ashpublications.org This inhibition of G6PD activity can lead to the inhibition of DNA synthesis and the production of reducing NADPH, ultimately inducing apoptosis. ashpublications.org
In Vivo Studies on Xenograft Models
In vivo studies using xenograft models have provided further evidence of this compound's anti-tumor effects.
Inhibition of Tumor Growth
This compound has been shown to inhibit tumor growth in various xenograft models. In subcutaneous and intracranial U87MG-EGFR xenograft mouse models, this compound treatment significantly suppressed tumor growth. frontiersin.orgmedchemexpress.comnih.gov This inhibition was associated with the blocking of EGFR signaling, inhibition of cell proliferation, and induction of apoptosis in vivo. frontiersin.orgnih.gov In human non-small-cell lung cancer (NSCLC) xenograft models established by injecting H460 cells into nude mice, this compound treatment significantly inhibited tumor growth compared to control groups. jcancer.orgresearchgate.net This effect was linked to the blocking of STAT3 signaling. jcancer.org this compound also suppressed tumor growth in colorectal cancer xenograft models, which was associated with the inhibition of the STAT3 pathway. nih.gov Studies in osteosarcoma xenograft models have shown that this compound markedly inhibited tumor growth without significantly affecting body weight, suggesting a relatively safe profile in these models. karger.com The tumor inhibitory effects in osteosarcoma were partly mediated by inhibiting ROS and inducing apoptosis. karger.com Furthermore, this compound suppressed HCT-116 xenograft tumor growth in nude mice in a study on colorectal cancer. oncotarget.com
Here is a summary of tumor growth inhibition findings in xenograft models:
| Cancer Type | Cell Line Used in Xenograft | Key Findings on Tumor Growth Inhibition | Citations |
| Glioblastoma Multiforme | U87MG-EGFR | Significantly suppressed subcutaneous and intracranial tumor growth. | frontiersin.orgmedchemexpress.comnih.gov |
| Non-Small-Cell Lung Cancer | H460 | Significantly inhibited tumor growth. | jcancer.orgresearchgate.net |
| Colorectal Cancer | HCT116 | Suppressed tumor growth. | nih.govoncotarget.com |
| Osteosarcoma | 143B | Markedly inhibited tumor growth. | karger.com |
| Diffuse Large B-cell Lymphoma | Subcutaneous transplantation | Significantly inhibited the growth of tumor tissue. | nih.govashpublications.org |
Suppression of Metastasis
Beyond inhibiting primary tumor growth, this compound has also shown potential in suppressing metastasis in vivo. In osteosarcoma xenograft models, the combination of this compound and cisplatin was found to suppress xenograft tumor growth and metastasis compared to either drug alone. oncotarget.com Another study, while primarily focused on melanoma, mentioned that this compound treatment in murine xenograft and orthotopic metastasis triple-negative breast cancer models suppressed tumor metastasis. researchgate.net
Impact on Animal Survival
Studies in xenograft models have indicated that this compound can have a positive impact on animal survival. In nude mice bearing intracranial U87MG-EGFR tumors, this compound treatment increased the median survival. frontiersin.orgmedchemexpress.comnih.gov In osteosarcoma xenograft models, a high dose of this compound significantly prolonged the survival rate of nude mice. karger.com Similarly, in osteosarcoma xenograft models, the combined treatment of this compound and cisplatin prolonged the survival of nude mice compared to single-agent treatments. oncotarget.com
Here is a summary of the impact on animal survival in xenograft models:
| Cancer Type | Xenograft Model | Impact on Animal Survival | Citations |
| Glioblastoma Multiforme | Intracranial U87MG-EGFR tumors | Increased the median survival. | frontiersin.orgmedchemexpress.comnih.gov |
| Osteosarcoma | Nude mice | High dose significantly prolonged survival rate. | karger.com |
| Osteosarcoma | Nude mice | Combined treatment prolonged survival compared to single agents. | oncotarget.com |
Reversal of Multidrug Resistance (MDR)
Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often leading to treatment failure smj.org.sanih.gov. One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which reduce the intracellular accumulation of chemotherapeutic agents mdpi.com. This compound has been investigated for its ability to reverse P-gp-mediated MDR in cancer cells spandidos-publications.comnih.govspandidos-publications.com.
P-glycoprotein (P-gp) Mediated MDR Reversal
Studies have shown that this compound can significantly enhance the sensitivity of P-gp overexpressing cancer cells to chemotherapy drugs that are substrates of P-gp spandidos-publications.comnih.govspandidos-publications.com. For instance, research on human P-gp-overexpressing colorectal carcinoma cells, including Caco-2/ADR, HCT116/L, and LoVo/ADR, demonstrated that this compound influenced P-gp activity, suggesting its potential use in combination with chemotherapeutics smj.org.sanih.gov. This compound has been shown to increase the intracellular accumulation of P-gp substrates like rhodamine 123 and doxorubicin (B1662922) (DOX) in MDR cells spandidos-publications.comsmj.org.saspandidos-publications.com. This increased accumulation is a key factor in overcoming the efflux mechanism mediated by P-gp spandidos-publications.comspandidos-publications.com.
Mechanisms of P-gp Modulation (e.g., ATPase activity, expression)
Investigations into the mechanisms by which this compound reverses P-gp-mediated MDR have revealed that its primary effect is on the transport function of P-gp rather than altering its expression levels spandidos-publications.comspandidos-publications.com. Research indicates that this compound significantly influences P-gp ATPase activity spandidos-publications.comsmj.org.saspandidos-publications.com. Specifically, it has been found to exert a considerable influence on noncompetitive P-gp ATPase activity spandidos-publications.comsmj.org.sanih.govmdpi.com. This non-competitive inhibition of P-gp ATPase activity is believed to be the main mechanism by which this compound inhibits the efflux function of P-gp, thereby reversing MDR spandidos-publications.comspandidos-publications.com. Studies using western blot analysis have confirmed that this compound does not significantly alter P-gp protein expression at the concentrations effective in reversing MDR spandidos-publications.comspandidos-publications.com.
Enhanced Efficacy of Chemotherapeutic Agents in MDR Cells
This compound's ability to reverse P-gp-mediated efflux leads to enhanced intracellular concentrations of chemotherapeutic agents in MDR cells spandidos-publications.comspandidos-publications.com. This increased intracellular accumulation results in a greater cytotoxic effect of these drugs spandidos-publications.comspandidos-publications.com. In vitro experiments have demonstrated that this compound effectively restored the sensitivity of drug-resistant cells to P-gp substrate drugs like DOX and L-OHP spandidos-publications.comspandidos-publications.com. Furthermore, in vivo studies using nude mouse xenograft models with P-gp-overexpressing LoVo/ADR cells have shown that this compound enhanced the effect of DOX, leading to increased cell apoptosis of chemotherapy agents and a greater accumulation of DOX within the tumor cells spandidos-publications.comspandidos-publications.comresearchgate.netnih.gov. These findings highlight the potential of this compound as an adjuvant therapy to augment the efficacy of current chemotherapies and potentially mitigate MDR spandidos-publications.comspandidos-publications.com.
Table 1: Effect of this compound on Chemotherapeutic Agent Sensitivity in MDR Cells
| Cell Line | Chemotherapeutic Agent | Effect of this compound | Reference |
| LoVo/ADR | DOX | Significantly enhanced sensitivity | spandidos-publications.comspandidos-publications.com |
| HCT116/L | L-OHP | Effectively restored sensitivity | spandidos-publications.comspandidos-publications.com |
| Caco-2/ADR | DOX | Significantly enhanced sensitivity | spandidos-publications.comspandidos-publications.com |
| LoVo/ADR xenograft (nude mice) | DOX | Enhanced anti-tumor effect | spandidos-publications.comspandidos-publications.comresearchgate.netnih.gov |
Other Pharmacological Activities
Beyond its effects on MDR, this compound has demonstrated other significant pharmacological activities, including analgesic and cardioprotective effects nih.govresearchgate.net.
Analgesic Effects (e.g., cancer pain, neuropathic pain)
This compound has been traditionally used for pain relief, particularly in the context of chronic pain, including cancer pain chemfaces.comresearchgate.net. Studies in animal models have investigated its analgesic properties. For instance, this compound has been shown to significantly relieve mechanical pain and thermal pain sensitivities in rats researchgate.netmdpi.com. Its analgesic effect in cancer pain models has been associated with increased peripheral opioids amegroups.cnamegroups.orgnih.gov. Research suggests that this compound can increase pain threshold levels in mice and may trigger increased synthesis of β-END and the upregulation of the mu opioid receptor in tumor tissue, leading to pain relief chemfaces.comwikipedia.org. This effect is thought to be mediated by the activation of immune cells, such as CD4+ T lymphocytes, in the peripheral opioid system amegroups.cnamegroups.orgnih.gov. In a rat bone cancer model, this compound promoted β-END mRNA and protein expressions in spinal cord microglia, which was mediated by the alpha7-nicotinic acetylcholine (B1216132) receptor and induced mechanical anti-allodynia researchgate.net.
Cardioprotective Effects
This compound is also recognized for its cardioprotective properties nih.govresearchgate.net. It has been widely used in traditional Chinese medicine to treat coronary heart disease nih.gov. Research indicates that this compound can influence intracellular Ca2+ handling and cell contractility in ventricular myocytes nih.gov. Studies have shown that this compound inhibits L-type Ca2+ channels, leading to a reduction in intracellular Ca2+ concentration and ultimately a decreased amplitude of ventricular myocyte contraction nih.gov. This inhibitory effect on L-type Ca2+ currents is believed to contribute to its cardioprotective efficacy, potentially by protecting cardiac cells from conditions like ischemic injury nih.gov.
Table 2: Summary of Other Pharmacological Activities of this compound
| Activity | Disease/Condition Studied | Key Findings | Reference |
| Analgesic | Cancer pain, Neuropathic pain | Increases pain threshold, associated with increased peripheral opioids (β-END, mu opioid receptor), modulates spinal cord microglia activity. | chemfaces.comresearchgate.netmdpi.comamegroups.cnamegroups.orgnih.govwikipedia.org |
| Cardioprotective | Coronary heart disease, Ischemic injury (proposed mechanism) | Inhibits L-type Ca2+ channels, reduces intracellular Ca2+, decreases ventricular myocyte contractility. | nih.govresearchgate.netnih.gov |
Immunomodulatory Effects
Studies indicate that this compound possesses potential immune system regulatory effects. nih.govnih.gov Research using murine models has shown that CBG can stimulate the proliferation of splenocytes and peritoneal macrophages, significantly enhancing the phagocytic activation of macrophages. nih.govnih.govtandfonline.com CBG treatment has also been observed to increase CD4+/CD8+ double-positive T-cell populations and the percentage of splenic lymphocytes in the S phase of the cell cycle. nih.govnih.govtandfonline.com Furthermore, CBG has been reported to enhance the secretion of interleukin (IL)-2 and IL-10, suggesting an enhancement of immune function. nih.govtandfonline.com IL-2 is known to promote T-cell activation and proliferation and enhance cellular and humoral responses. nih.gov IL-10 is an anti-inflammatory cytokine that blocks pro-inflammatory cytokines and chemokines. nih.gov
In human monocyte-derived dendritic cells (DCs), CBG demonstrated immunomodulatory properties by inhibiting LPS-induced maturation and the production of several cytokines, including IL-6, IL-8, IL-12, and IL-10. plos.org This suggests both pro- and anti-inflammatory effects. plos.org Concurrently, CBG triggered caspase-1 activation and significantly enhanced IL-1β production in LPS-stimulated cells. plos.org CBG also upregulated the gene expression of antimicrobial peptides (AMPs) hBD-2 and hBD-3 in DCs and induced the secretion of HNP1-3 and hCAP-18/LL-37 from neutrophils, thereby potentiating neutrophil antibacterial activity. plos.org
Summary of this compound's Immunomodulatory Effects
| Immune Cell Type | Effect of this compound | Observed Outcomes | Source |
| Murine Splenocytes | Stimulates cell proliferation | Increased percentage of S-phase cells; Increased CD4+/CD8+ ratio | nih.govnih.govtandfonline.com |
| Murine Peritoneal Macrophages | Stimulates cell proliferation; Markedly enhances phagocytic activation | Increased phagocytosis of S. aureus | nih.govnih.govtandfonline.com |
| Murine Lymphocytes | Enhances secretion of cytokines | Increased IL-2 and IL-10 secretion; Increased Th1/Th2 ratio (increased IFN-γ, TNF-α; decreased IL-4, IL-10) | nih.govtandfonline.com |
| Human Monocyte-Derived DCs | Inhibits LPS-induced maturation and cytokine production; Triggers caspase-1 activation | Decreased IL-6, IL-8, IL-12, IL-10; Increased IL-1β | plos.org |
| Human Neutrophils | Induces secretion of AMPs | Increased HNP1-3 and hCAP-18/LL-37 secretion; Potentiated antibacterial activity | plos.org |
Antifibrotic Effects
This compound has been reported to exhibit antifibrotic effects. nih.govmedscimonit.com Research on bleomycin-induced pulmonary fibrosis in mice demonstrated that CBG attenuated collagen deposition and improved pulmonary function. nih.govfrontiersin.orgdntb.gov.ua In vitro experiments showed that CBG suppresses the TGF-β1/Smad3 signaling pathway in a dose-dependent manner. nih.govfrontiersin.org This suppression attenuates the activation and differentiation of lung fibroblasts and inhibits epithelial-mesenchymal transition (EMT) induced by TGF-β1 in alveolar epithelial cells. nih.govfrontiersin.org The antifibrotic mechanism of this compound in this model involves the suppression of inflammation, fibroblast activation, and the EMT process. nih.govfrontiersin.org
This compound's Antifibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis
| Model System | Observed Effects | Proposed Mechanism | Source |
| Bleomycin-induced pulmonary fibrosis in mice | Attenuated collagen deposition; Improved pulmonary function; Alleviated inflammatory cell infiltration; Reduced inflammatory cytokines in BALF | Suppression of inflammation, fibroblast activation, EMT | nih.govfrontiersin.orgdntb.gov.ua |
| In vitro (lung fibroblasts, alveolar epithelial cells) | Suppressed TGF-β1/Smad3 signaling (dose-dependent); Attenuated fibroblast activation and differentiation; Inhibited TGF-β1-induced EMT | Inhibition of key signaling pathway involved in fibrosis | nih.govfrontiersin.org |
Antiviral Effects
This compound has demonstrated antiviral properties against a range of viruses. nih.govmedscimonit.com It has been investigated for its activity against emerging coronavirus infections, including MERS-CoV, SARS-CoV, and SARS-CoV-2. mdpi.commdpi.com In comparative studies with other cardiotonic steroids, this compound showed high anti-MERS-CoV activity. mdpi.commdpi.com While bufalin (B1668032) showed the most potent anti-SARS-CoV and SARS-CoV-2 activity, this compound also exhibited notable activity against these viruses. mdpi.commdpi.com
This compound has also been found to inhibit enterovirus 71 (EV71) infection in vitro. nih.govmdpi.com Studies using cell viability and plaque reduction assays reported an IC₅₀ of 10.94 ± 2.36 nmol/L and a selectivity index (SI₅₀) of 116.7, suggesting its potential for drug development. nih.gov The mechanism of action against EV71 appears to involve the disruption of viral protein synthesis without affecting viral RNA replication. nih.gov Additionally, this compound has been reported to inhibit the mRNA expression of the Hepatitis B virus (HBV). mdpi.comjst.go.jp
Summary of this compound's Antiviral Activities
| Target Virus | Observed Activity | IC₅₀ / Selectivity Index (SI) | Proposed Mechanism | Source |
| MERS-CoV | High anti-MERS-CoV activity in cell-based assays | 0.616 µM (Calu-3 cells); 0.017 µM (Vero E6 cells) mdpi.com | Not specified in detail for CBG in this context | mdpi.commdpi.com |
| SARS-CoV | Activity observed in cell-based assays | Not specified in detail for CBG in this context | Not specified in detail for CBG in this context | mdpi.commdpi.com |
| SARS-CoV-2 | Activity observed in cell-based assays | Not specified in detail for CBG in this context | Not specified in detail for CBG in this context | mdpi.commdpi.com |
| Enterovirus 71 (EV71) | Inhibits infection in vitro (cell viability and plaque reduction assays) | IC₅₀ = 10.94 ± 2.36 nmol/L; SI₅₀ = 116.7 nih.gov | Disrupts viral protein synthesis | nih.govmdpi.com |
| Hepatitis B Virus (HBV) | Inhibits HBV antigen secretion; Inhibits HBV mRNA expression in HepG2.2.15 cells | Not specified in detail | Inhibition of HBV mRNA expression | mdpi.comjst.go.jp |
Antiprotozoal Effects
Bio-guided studies have indicated that bufadienolides, including this compound, possess antimicrobial and antiparasitic properties. nih.gov The antitrypanosomal activity of this compound has been tested in vitro against Trypanosoma cruzi. nih.gov Results showed that this compound displayed low mammalian cytotoxicity in this context. nih.gov
Endocrine Regulation (e.g., steroid synthesis, StAR protein)
This compound has been shown to influence endocrine regulation, particularly concerning steroid synthesis. In human adrenocortical cells (NCI-H295), this compound significantly inhibited the secretion of both aldosterone (B195564) and cortisol. wikipedia.orgnih.gov It also inhibited the conversion of corticosterone (B1669441) to aldosterone and deoxycortisol to cortisol. nih.gov
Further research revealed that this compound inhibited the expression of the Steroidogenic Acute Regulatory (StAR) protein. wikipedia.orgnih.gov StAR protein is crucial for the transfer of cholesterol to the inner mitochondrial membrane, a rate-limiting step in steroidogenesis. ahajournals.orgfullscript.com this compound also inhibited the binding of the transcription factor SF-1 to the promoter region of the StAR gene, which normally binds to and regulates StAR gene expression. wikipedia.orgnih.gov
The inhibitory effects of this compound on steroidogenesis were found to be associated with the activation of the ERK1/2 signaling pathway. nih.govoup.comphysiology.org this compound increased the phosphorylation of ERK1/2. nih.gov Treatment with U0126, an inhibitor of MEK (an upstream activator of ERK1/2), abolished the effects of this compound on ERK1/2 phosphorylation and reversed the inhibitory effects of this compound on StAR protein expression and SF-1 binding to the StAR gene promoter. nih.gov However, U0126 did not completely reverse the inhibitory effects of this compound on aldosterone and cortisol release, suggesting that other mechanisms may also be involved. nih.gov
This compound's Effects on Steroid Synthesis in Human Adrenocortical Cells (NCI-H295)
| Target/Process | Effect of this compound | Associated Mechanism | Source |
| Aldosterone secretion | Markedly inhibited basal, Ang II-, forskolin-, or 8-Br-cAMP-stimulated secretion | Associated with inhibition of aldosterone synthase and 11β-hydroxylase; Suppression of StAR protein expression and SF-1 binding via ERK1/2 phosphorylation | wikipedia.orgnih.gov |
| Cortisol secretion | Markedly inhibited basal, Ang II-, forskolin-, or 8-Br-cAMP-stimulated secretion | Associated with inhibition of 11β-hydroxylase; Suppression of StAR protein expression and SF-1 binding via ERK1/2 phosphorylation | wikipedia.orgnih.gov |
| Conversion of corticosterone to aldosterone | Inhibited | Associated with inhibition of aldosterone synthase | nih.gov |
| Conversion of deoxycortisol to cortisol | Inhibited | Associated with inhibition of 11β-hydroxylase | nih.gov |
| StAR protein expression | Significantly inhibited (after 24h treatment) | Associated with ERK1/2 phosphorylation; Reversed by U0126 | wikipedia.orgnih.gov |
| SF-1 binding to StAR gene promoter | Inhibited | Associated with ERK1/2 phosphorylation; Reversed by U0126 | wikipedia.orgnih.gov |
| ERK1/2 phosphorylation | Increased | Directly influenced by this compound | nih.gov |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various models. nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.org In the context of bleomycin-induced pulmonary fibrosis in mice, this compound attenuated inflammation, as evidenced by reduced inflammatory cell infiltration in lung tissues and decreased levels of inflammatory cytokines, including IL-1β, IL-4, IL-6, and TNF-α, in bronchoalveolar lavage fluid (BALF). nih.govfrontiersin.org In vitro, this compound inhibited the expression of IL-6 and IL-1β in LPS-treated bone marrow-derived macrophages. frontiersin.org
In a study investigating its effects on LPS-induced acute lung injury (ALI), this compound increased cell viability and decreased the production of TNF-α, IL-1β, and IL-6 in LPS-induced human bronchial epithelial (HBE) cells. frontiersin.org The inhibitory effects on these pro-inflammatory cytokines were also observed in an ALI mouse model. frontiersin.org The anti-inflammatory effects of this compound in this model may be related to the induction of autophagy, potentially through the activation of the p53/mTOR pathway. frontiersin.org
This compound has also been reported to curb inflammatory responses in models of bone cancer pain and osteoporosis. researchgate.netnih.gov In osteoporotic mice, this compound decreased inflammation and lipid peroxidation, potentially by promoting the delivery of miR-3102-5p through macrophage-derived exosomes. nih.gov This mechanism involves miR-3102-5p targeting alox15, thereby suppressing its expression and reducing lipid peroxidation in osteoblasts. nih.gov
Summary of this compound's Anti-inflammatory Effects
| Model System | Inflammatory Condition/Stimulus | Observed Anti-inflammatory Effects | Proposed Mechanism | Source |
| Bleomycin-induced pulmonary fibrosis in mice | Inflammation | Alleviated inflammatory cell infiltration in lung tissues; Reduced IL-1β, IL-4, IL-6, TNF-α in BALF | Suppression of inflammation as part of antifibrotic mechanism | nih.govfrontiersin.org |
| LPS-treated bone marrow-derived macrophages | LPS | Inhibited expression of IL-6 and IL-1β | Not fully elucidated in this context | frontiersin.org |
| LPS-induced acute lung injury (ALI) in HBE cells | LPS | Increased cell viability; Decreased production of TNF-α, IL-1β, and IL-6 | May be related to induction of autophagy via p53/mTOR pathway | frontiersin.org |
| LPS-induced ALI mouse model | LPS | Inhibited secretion of inflammatory cytokines | May be related to induction of autophagy via p53/mTOR pathway | frontiersin.org |
| Osteoporotic mice | Inflammation | Decreased inflammation | Promoting delivery of miR-3102-5p by macrophage-derived exosomes targeting alox15 | nih.gov |
| Bone cancer pain models | Inflammation | Curbing inflammatory responses | Elevating the IL10/β-endorphin signaling pathway | researchgate.net |
Compound Names and PubChem CIDs
Metabolomic and Biotransformation Research on Cinobufagin
In Vivo Metabolic Pathways
In vivo metabolic studies have revealed that cinobufagin undergoes several key biotransformation pathways, including hydroxylation, deacetylation, and isomerization mdpi.comnih.gov. The specific pathways and their prominence can vary significantly across different species.
In rats, deacetylation at the C-16 ester and epimerization of the 3β-hydroxyl group are considered major metabolic routes, often occurring in combination with hydroxylation mdpi.comwikipedia.orgnih.gov. This suggests a complex metabolic profile in rodents involving multiple enzymatic transformations.
In contrast, hydroxylation appears to be the predominant metabolic pathway in other species studied, including humans, mice, dogs, minipigs, and monkeys wikipedia.orgnih.gov. Specific hydroxylation sites have been identified, notably at the C-1 and C-5 positions ctdbase.org. Microbial biotransformation studies have also indicated hydroxylation at the C-12β position by certain fungi nih.govplantaedb.com. These findings highlight significant species-specific differences in this compound metabolism, which could influence its pharmacokinetic and pharmacodynamic profiles in different organisms.
The biotransformation of this compound, particularly through epimerization of the 3β-hydroxyl and deacetylation of the C-16 ester, can lead to a reduction in its bioactivity wikipedia.org.
Identification of Metabolites
Research has led to the identification of numerous this compound metabolites in various biological matrices and species. The most extensive characterization of in vivo metabolites has been performed in rats.
In rat bile, nine metabolites were isolated and their structures elucidated. These include desacetylthis compound (B1670279), 3-keto-desacetylthis compound, and 3-epi-desacetylthis compound. Several hydroxylated derivatives of 3-epi-desacetylthis compound were also identified, with hydroxylation occurring at positions 1α, 1β, 2α, 5β, and 12β mdpi.comctdbase.org.
Studies in rat serum following intravenous administration of this compound detected desacetylthis compound and 3-epidesacetylthis compound plos.orgnih.gov.
Investigations using rat liver microsomes have identified deacetylthis compound and 3-epideacetylthis compound as primary metabolic products, along with smaller amounts of 3-epi this compound, 3-keto this compound, and hydroxylated and deacetylated forms like 3-keto-16β-OH-desacetylthis compound and 3-keto-16α-OH-desacetylthis compound .
In liver microsomes from humans and various animal species, two monohydroxylated metabolites, 1α-hydroxylthis compound and 5β-hydroxylthis compound, have been identified wikipedia.orgnih.gov.
Microbial biotransformation studies have also contributed to the identification of this compound metabolites. For instance, Cunninghamella elegans was shown to catabolize this compound into five distinct metabolites nih.gov. Alternaria alternata specifically performs 12β-hydroxylation of this compound, yielding hydroxylated products nih.govplantaedb.com.
The identified metabolites highlight the diverse enzymatic reactions involved in this compound's biotransformation, including hydrolysis of the acetyl group, epimerization of the hydroxyl group at C-3, oxidation, and hydroxylation at various positions on the steroid core.
| Compound Name | Source (Species/System) |
| Desacetylthis compound (16-deacetylthis compound) | Rat bile, Rat serum, Rat liver microsomes, Rabbit serum mdpi.comctdbase.orgplos.orgnih.gov |
| 3-keto-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 3-epi-desacetylthis compound | Rat bile, Rat serum, Rat liver microsomes mdpi.comctdbase.orgplos.orgnih.gov |
| 5β-hydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 1α-hydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 12β-hydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 1β-hydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 1α,5α-dihydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 2α, 5β-dihydroxy-3-epi-desacetylthis compound | Rat bile mdpi.comctdbase.org |
| 3-epi this compound | Rat liver microsomes |
| 3-keto this compound | Rat liver microsomes |
| 3-keto-16β-OH-desacetylthis compound | Rat liver microsomes |
| 3-keto-16α-OH-desacetylthis compound | Rat liver microsomes |
| 1α-hydroxylthis compound | Human and animal liver microsomes wikipedia.orgnih.gov |
| 5β-hydroxylthis compound | Human and animal liver microsomes wikipedia.orgnih.gov |
| Metabolites identified by C. elegans | Cunninghamella elegans (microbial) nih.gov |
| 12β-hydroxylated products by A. alternata | Alternaria alternata (microbial) nih.govplantaedb.com |
Translational Research and Future Perspectives
Synergistic Therapeutic Strategies
Preclinical research indicates that cinobufagin may offer synergistic therapeutic benefits when combined with conventional chemotherapeutic agents and other targeted therapies.
Combination with Conventional Chemotherapeutic Agents (e.g., Cisplatin (B142131), Doxorubicin)
Studies have investigated the combined effects of this compound with chemotherapy drugs like cisplatin and doxorubicin (B1662922). The combination of this compound and cisplatin has shown synergistic antitumor effects in human osteosarcoma cell lines in vitro and in vivo. This combination was found to inhibit cell activity, migration, and invasion, while increasing apoptosis and inducing cell cycle arrest in the S phase. nih.govoncotarget.com In osteosarcoma, the synergistic effect of this compound and cisplatin is believed to involve the inhibition of Notch signaling, which can help overcome chemotherapy resistance caused by Notch overexpression. nih.govresearchgate.net This approach may not only enhance chemosensitivity but also potentially reduce the toxicity and side effects of chemotherapy by allowing for lower doses of conventional agents. nih.govresearchgate.net
This compound has also demonstrated the ability to enhance the sensitivity of cisplatin-resistant lung cancer cells to chemotherapy. This effect is thought to be mediated through the inhibition of the PI3K/AKT and MAPK/ERK pathways. nih.govnih.gov In gastric cancer, this compound combined with cisplatin significantly decreased cell viability and increased apoptosis in cisplatin-resistant cell lines, potentially by influencing the AKT-mTOR pathway. ijpsonline.com
Research combining this compound with doxorubicin has also shown promising results. In a xenograft model, the combination of this compound and doxorubicin led to a significant decrease in tumor size compared to either agent alone. researchgate.net This combination also resulted in decreased cell proliferation and increased apoptosis in tumor cells. researchgate.net
| Combination Therapy | Cancer Type | Observed Effect | Proposed Mechanism | Source |
| This compound + Cisplatin | Osteosarcoma | Increased apoptosis, S-phase arrest, reduced migration/invasion, tumor growth inhibition | Inhibition of Notch signaling | nih.govoncotarget.comresearchgate.net |
| This compound + Cisplatin | Lung Cancer | Enhanced chemosensitivity in resistant cells | Inhibition of PI3K/AKT and MAPK/ERK pathways | nih.govnih.gov |
| This compound + Cisplatin | Gastric Cancer | Decreased cell viability, increased apoptosis in resistant cells | Influence on AKT-mTOR pathway | ijpsonline.com |
| This compound + Doxorubicin | Xenograft model | Significant decrease in tumor size, decreased proliferation, increased apoptosis | Not explicitly stated in snippets, but synergistic effect observed | researchgate.net |
Limitations of Current Preclinical Research
Despite the promising preclinical findings, several limitations exist in the current research on this compound.
Predominance of In Vitro Studies
A significant portion of the current research on this compound relies on in vitro cell line models. researchgate.netbutantan.gov.brnih.govresearchgate.net While these studies are valuable for understanding cellular mechanisms, they may not fully represent the complex tumor microenvironment and in vivo tumor dynamics. researchgate.netbutantan.gov.brnih.govresearchgate.net The limitations of using in vitro models underscore the need for more extensive in vivo validation to accurately assess this compound's potential. researchgate.netbutantan.gov.brnih.govresearchgate.netmdpi.com
Heterogeneity of Models and Methodologies
Preclinical studies on this compound exhibit heterogeneity in the models and methodologies used. nih.govresearchgate.netbutantan.gov.brnih.govresearchgate.net This includes the use of a restricted range of cell lines and single mouse models in some studies, which may not fully capture the heterogeneity of different cancer subtypes. researchgate.netbutantan.gov.brnih.govresearchgate.netmdpi.com Variations in methodologies can make it challenging to compare results across studies and predict human responses accurately. researchgate.netbutantan.gov.brnih.govresearchgate.net Future research should aim to use a broader array of preclinical models to address this heterogeneity. researchgate.netbutantan.gov.brnih.govresearchgate.netmdpi.com
Scarcity of Long-Term Safety Data
Another significant limitation is the lack of long-term safety data for this compound in preclinical studies. researchgate.netbutantan.gov.brnih.govresearchgate.net While some studies report minimal toxicity in vivo in the short term, comprehensive assessments of long-term safety are needed to determine its potential for clinical application. researchgate.netbutantan.gov.brnih.govresearchgate.netmdpi.com The absence of extended follow-up durations in preclinical studies makes it difficult to fully assess the sustained clinical benefits and long-term safety profile of this compound-based regimens. nih.gov
Future Research Directions and Clinical Translation Potential
Translating the preclinical success of this compound into effective clinical treatments requires addressing key research questions and optimizing its therapeutic delivery and integration into existing treatment paradigms.
Elucidation of Direct Molecular Targets
While studies have demonstrated this compound's effects on various cellular pathways involved in cancer progression, the identification of its direct molecular targets remains an active area of research. This compound has been shown to modulate key molecular pathways, including Bcl-2, Bax, cleaved caspases, caveolin-1 (B1176169), FLOT2, Akt, STAT3, and FOXO1, leading to decreased cell viability and increased apoptosis in lung cancer cells. mdpi.comresearchgate.netnih.gov It has also been reported to inhibit the GSK-3β/NF-κB pathway and the IL-6-OPN-STAT3 pathway in osteosarcoma cells. nih.gov In colorectal cancer, this compound suppressed growth via STAT3 pathway inhibition and also disrupted the endothelial mTOR/HIF-1α pathway to trigger ROS-mediated vascular endothelial cell apoptosis, suppressing tumor neovascularization. nih.govnih.gov Furthermore, this compound has been found to inhibit EGFR/STAT3 signaling in glioblastoma and other carcinoma cells expressing EGFR. frontiersin.orgresearchgate.net In liver cancer cells, it triggers defects in spindle formation and cap-dependent translation by inhibiting the AURKA-mTOR-eIF4E axis. nih.gov In melanoma, this compound suppresses cell growth by inhibiting LEF1, a transcription factor involved in the Wnt/β-catenin pathway. mdpi.com Transcriptomic analyses in acute myeloid leukemia cells revealed that this compound downregulates genes associated with the c-Myc pathway. nih.gov Despite these observed effects on various pathways, the specific protein or proteins that this compound directly binds to initiate these cascades are largely unknown. nih.govnih.govresearchgate.net Future research utilizing advanced techniques such as pull-down assays, mass spectrometry, and structural biology is crucial to pinpoint the direct molecular targets, which will provide a more comprehensive understanding of its mechanism of action and facilitate rational drug design and development.
Further In Vivo and Clinical Trial Investigations
While numerous preclinical studies have demonstrated the antitumor effects of this compound in various cancer models, including liver cancer, osteosarcoma, melanoma, colorectal cancer, acute promyelocytic leukemia, nasopharyngeal carcinoma, multiple myeloma, gastric cancer, and breast cancer, most of this research has been conducted at the cellular level. nih.govnih.gov There is a critical need for more extensive in vivo studies to evaluate its efficacy and pharmacokinetics in complex biological systems and a variety of animal models that better mimic human disease. nih.gov Preclinical in vivo studies in mouse xenograft models have shown that this compound can significantly inhibit tumor growth in lung cancer, colorectal cancer, glioblastoma, and liver cancer. mdpi.comnih.govfrontiersin.orgresearchgate.netjcancer.org For instance, studies in NSCLC xenograft models demonstrated that this compound inhibited tumor growth and induced apoptosis. mdpi.comjcancer.org In a colorectal cancer xenograft model, this compound inhibited tumor growth, promoted apoptosis, and inhibited invasion, metastasis, and angiogenesis. nih.gov Glioblastoma xenograft models showed that this compound inhibited tumor growth and increased survival. frontiersin.orgresearchgate.net Liver cancer models also indicated suppressed tumor growth with this compound treatment. nih.gov However, these studies often have limitations such as the use of single xenograft models and a lack of long-term safety data. mdpi.com Future research should explore the effects of this compound in combination with existing chemotherapeutic agents and assess its potential in synergistic therapies in vivo. mdpi.com Ultimately, well-designed and controlled clinical trials are essential to validate the efficacy, safety, and optimal dosage of this compound in human cancer patients. mdpi.comresearchgate.netnih.gov
Exploration of Novel Delivery Systems
This compound faces challenges related to its physicochemical properties, such as poor water solubility, short circulating half-life, and low bioavailability, which can limit its therapeutic efficacy and potential for clinical application. nih.gov To overcome these limitations, the exploration and development of novel drug delivery systems are necessary. Various techniques, including solid dispersion, microemulsion, submicroemulsion, cyclodextrin (B1172386) inclusion, and nanodrug delivery systems, have been investigated to improve the solubility and delivery of bufadienolides. nih.gov Nanomedicine approaches, such as polydopamine-based nanoparticles, have shown promise in enhancing the bioavailability and reducing the side effects of this compound for lung cancer treatment. nih.gov These systems can offer targeted delivery to tumor sites, controlled release of the drug, improved stability, and reduced systemic toxicity. nih.gov Future research should focus on developing biodegradable and biocompatible delivery systems that can effectively encapsulate and deliver this compound to cancer cells, enhancing its therapeutic index and minimizing off-target effects. nih.gov
Integration with Emerging Therapeutic Modalities (e.g., Immunological Therapies, Genetic Studies)
The potential for integrating this compound with emerging therapeutic modalities, such as immunological therapies and genetic approaches, presents an exciting avenue for future research. This compound has shown the ability to induce immunogenic cell death and modulate the tumor microenvironment (TME), which could enhance the effectiveness of immunotherapies. mdpi.comresearchgate.netresearchgate.net Studies have indicated that this compound can facilitate the polarization of tumor-associated microglia/macrophages towards an M1-like phenotype and augment T cell infiltration and activation. researchgate.netresearchgate.net Importantly, combining this compound with anti-PD-1 therapy has demonstrated significant synergistic effects and prolonged survival in glioblastoma models. researchgate.netresearchgate.netnih.gov Future research should investigate how this compound affects immune cell infiltration and cytokine profiles and explore combination strategies with various immunotherapies to reshape the TME and enhance therapeutic outcomes. mdpi.com Additionally, genetic studies can explore the impact of this compound on specific genetic mutations and pathways involved in different cancers to tailor personalized treatment strategies. mdpi.comoncotarget.com Understanding the genetic basis of response and resistance to this compound can help identify patient populations most likely to benefit from this compound-based therapies and guide the development of combination regimens. mdpi.com
常见问题
Q. What molecular targets and signaling pathways are implicated in Cinobufagin’s anti-tumor activity?
Methodological Answer: this compound’s primary targets include EGFR and CDK2, identified via network pharmacology analysis and validated through kinase activity assays and Western blotting. Key pathways include the PI3K-AKT, HIF-1, and VEGF signaling cascades, as demonstrated in hepatocellular carcinoma (HCC) cell lines . To replicate this:
- Use network pharmacology tools (e.g., STRING, KEGG) to map compound-target-pathway interactions.
- Validate targets via siRNA knockdown or pharmacological inhibitors (e.g., gefitinib for EGFR, CVT-313 for CDK2).
- Measure pathway activity using phospho-specific antibodies or RT-qPCR for downstream effectors.
Q. What in vitro assays are suitable for evaluating this compound’s cytotoxic effects?
Methodological Answer: Standard assays include:
- MTT/WST-1 assays for cell viability.
- Colony formation assays to assess long-term proliferation.
- Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle analysis (propidium iodide).
Ensure dose-response curves (e.g., 0.1–10 µM) and IC50 calculations. Use HCC lines (e.g., HepG2, Huh7) for consistency with prior studies .
Q. How can researchers ensure reproducibility of this compound’s experimental results?
Methodological Answer:
- Detailed experimental protocols : Include buffer compositions, incubation times, and equipment specifications (e.g., centrifuge RPM).
- Compound characterization : Verify purity (>95%) via HPLC and provide batch-specific data (e.g., solubility in DMSO/PBS).
- Positive controls : Use cisplatin or doxorubicin for cytotoxicity assays.
- Data transparency : Share raw data (e.g., flow cytometry FCS files) in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s efficacy across different cancer models?
Methodological Answer: Discrepancies may arise from:
- Cell line heterogeneity : Compare genetic profiles (e.g., EGFR expression via RNA-seq) and select models with relevant mutations.
- Microenvironmental factors : Use 3D spheroid cultures or co-cultures with stromal cells to mimic in vivo conditions.
- Pharmacokinetic variability : Measure intracellular this compound levels via LC-MS/MS in divergent models.
Address contradictions by stratifying results based on molecular subtypes and validating findings in patient-derived xenografts (PDXs) .
Q. What experimental designs are optimal for studying this compound’s synergism with other inhibitors?
Methodological Answer:
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism (e.g., this compound + gefitinib).
- Mechanistic stratification : Pre-treat cells with EGFR/CDK2 inhibitors to isolate pathway contributions.
- Transcriptomic profiling : Perform RNA-seq to identify synergistic gene networks.
Publish dose matrices and CI heatmaps to enable cross-study comparisons .
Q. How to validate this compound’s in vivo efficacy and toxicity profile?
Methodological Answer:
- Xenograft models : Subcutaneous HCC tumors in immunodeficient mice; monitor tumor volume and body weight biweekly.
- Pharmacodynamic markers : Harvest tumors for IHC staining of EGFR/CDK2 and apoptosis markers (e.g., cleaved caspase-3).
- Toxicity screening : Assess liver/kidney function (ALT, BUN) and hematological parameters.
Include survival curves and dose-escalation data (e.g., 1–5 mg/kg, i.p. administration) .
Q. What strategies mitigate bias in this compound’s preclinical data interpretation?
Methodological Answer:
- Blinded analysis : Assign sample IDs randomly; use automated image analysis (e.g., ImageJ for colony counts).
- Pre-registration : Submit study protocols to repositories (e.g., OSF) before data collection.
- Negative controls : Include vehicle-treated groups and off-target kinase panels.
Adhere to ARRIVE guidelines for in vivo studies to enhance rigor .
Data Management and Hypothesis Framing
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) hypothesis for this compound studies?
Methodological Answer:
- Feasibility : Pilot dose-range experiments to confirm cytotoxicity thresholds.
- Novelty : Focus on understudied pathways (e.g., non-canonical EGFR signaling).
- Ethics : Comply with institutional animal care guidelines (IACUC) for in vivo work.
Example hypothesis: “this compound synergizes with CDK4/6 inhibitors by modulating cyclin D1 degradation in HCC.” .
Q. What data management practices ensure this compound research compliance?
Methodological Answer:
- FAIR principles : Use persistent identifiers (DOIs) for datasets; store in repositories like Zenodo.
- Metadata standards : Document cell line authentication (STR profiling) and compound sources (CAS number: 1108-68-5).
- DMP templates : Align with ERC guidelines for reproducibility, including raw data retention for 10 years .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
